N-Boc-4-hydroxyindole
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-hydroxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h4-8,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMNWIMYFHHFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646567 | |
| Record name | tert-Butyl 4-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879093-22-8 | |
| Record name | tert-Butyl 4-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of N-Boc-4-hydroxyindole in Modern Synthesis
An In-Depth Technical Guide to N-Boc-4-hydroxyindole: Properties, Synthesis, and Applications
This compound, formally known as tert-butyl 4-hydroxy-1H-indole-1-carboxylate, is a pivotal building block in medicinal chemistry and organic synthesis. Its structure combines the biologically significant 4-hydroxyindole core with a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This strategic combination allows for precise chemical manipulations at other positions of the indole ring, particularly the hydroxyl group and the aromatic system, without unintended interference from the otherwise reactive N-H group. The indole scaffold is a privileged structure found in numerous pharmaceuticals and bioactive natural products, making its derivatives highly valuable.[1][2] The 4-hydroxy substitution pattern is of particular interest for modulating biological activity and is a key component in compounds targeting serotonin receptors and other neurological pathways.[3]
The Boc group serves as a robust yet easily cleavable mask.[4] Its stability under a wide range of non-acidic conditions allows for multi-step synthetic sequences, while its clean removal under mild acidic conditions ensures the indole nitrogen can be revealed at the desired stage.[4][5] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its chemical structure, properties, a detailed synthesis protocol, reactivity, and applications.
Chemical Structure and Nomenclature
The unambiguous identification of a chemical entity is foundational. This compound is identified by its unique CAS number and molecular structure. The IUPAC name clearly describes the tert-butyl ester of the carbamic acid formed with the 4-hydroxyindole nitrogen.
Caption: Chemical structure of this compound.
Physicochemical and Spectral Properties
A thorough understanding of the physical and spectral properties is critical for handling, reaction setup, and characterization. While specific experimental data for this compound is sparse in publicly available literature, properties can be inferred from its parent compound, 4-hydroxyindole, and the known characteristics of the Boc protecting group.
Physical Properties
The introduction of the bulky, nonpolar Boc group is expected to increase the molecular weight and decrease the polarity compared to the parent 4-hydroxyindole, likely affecting its melting point and solubility profile.
| Property | Value | Source |
| IUPAC Name | tert-Butyl 4-hydroxy-1H-indole-1-carboxylate | - |
| Synonyms | This compound, tert-Butyl 4-hydroxyindole-1-carboxylate | [6] |
| CAS Number | 879093-22-8 | [6] |
| Molecular Formula | C₁₃H₁₅NO₃ | [6] |
| Molecular Weight | 233.26 g/mol | Calculated |
| Appearance | Off-white to brown solid (inferred) | [7] |
| Melting Point | Not available. (Parent 4-hydroxyindole: 97-99 °C) | [8] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO). (Parent 4-hydroxyindole: slightly soluble in water) | [8][9] |
Expected Spectral Data
For a synthetic chemist, spectral data provides the definitive proof of structure and purity. The following table outlines the expected characteristic signals for this compound based on its structure.
| Technique | Expected Characteristics |
| ¹H NMR | ~1.6 ppm (s, 9H): The nine equivalent protons of the tert-butyl group. ~5.0-5.5 ppm (br s, 1H): The phenolic hydroxyl proton (exchangeable with D₂O). ~6.5-7.5 ppm (m, 5H): Aromatic and pyrrolic protons of the indole core. The exact shifts and coupling constants will depend on the solvent and substitution. |
| ¹³C NMR | ~28 ppm: Methyl carbons of the tert-butyl group. ~84 ppm: Quaternary carbon of the tert-butyl group. ~110-155 ppm: Aromatic and vinylic carbons of the indole core and the phenolic carbon. ~150 ppm: Carbonyl carbon of the Boc group. |
| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group. ~2980 cm⁻¹: C-H stretches of the Boc group. ~1730 cm⁻¹ (strong): C=O stretch of the Boc carbonyl group. ~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring. |
| Mass Spectrometry | [M+H]⁺ = 234.11: Protonated molecular ion. [M+Na]⁺ = 256.09: Sodiated adduct. A characteristic fragment at [M-56] (loss of isobutylene) or [M-100] (loss of the entire Boc group) under certain ionization conditions. |
Synthesis and Purification Protocol
The most direct synthesis of this compound involves the protection of commercially available 4-hydroxyindole. The expertise of a Senior Application Scientist is reflected not just in the steps, but in the rationale and the inclusion of self-validating checkpoints.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative method based on standard procedures for N-Boc protection.
Materials:
-
4-Hydroxyindole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (TEA, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyindole (1.0 eq). Dissolve it in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq), followed by a catalytic amount of DMAP (0.1 eq), and finally di-tert-butyl dicarbonate (1.1 eq).
-
Causality: TEA acts as a base to deprotonate the indole N-H, making it nucleophilic. DMAP is a highly effective acylation catalyst that accelerates the reaction with the Boc anhydride, often allowing the reaction to proceed efficiently at room temperature. A slight excess of Boc₂O ensures complete conversion of the starting material.
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC). A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The product, this compound, will have a higher Rf value (be less polar) than the starting 4-hydroxyindole. The reaction is complete when the 4-hydroxyindole spot is no longer visible by TLC.
-
Trustworthiness: This in-process check prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to side products.
-
-
Workup and Extraction: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and destroy excess Boc₂O. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Causality: The aqueous wash removes the water-soluble salts (triethylammonium bicarbonate) and any remaining base. The brine wash helps to remove residual water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc). Combine the fractions containing the pure product (as identified by TLC).
-
Causality: Chromatography is essential to remove unreacted Boc₂O, DMAP, and any minor byproducts, yielding a product of high purity suitable for subsequent synthetic steps.
-
-
Final Characterization: Remove the solvent from the pure fractions under reduced pressure to yield this compound as a solid. Confirm the structure and assess purity using ¹H NMR, Mass Spectrometry, and other relevant analytical techniques as outlined in Section 2.2.
Chemical Reactivity and Handling
The utility of this compound stems from its predictable reactivity, which is dominated by the interplay between the protected nitrogen, the phenolic hydroxyl group, and the electron-rich indole core.
Caption: Key reactive sites of this compound.
-
N-Boc Deprotection: The most important reaction is the removal of the Boc group. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, or HCl in dioxane.[5] The mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation and carbon dioxide. This regenerates the N-H of the indole, allowing for subsequent functionalization at that position.
-
Reactions at the Hydroxyl Group: The phenolic -OH group is nucleophilic and can be readily alkylated (e.g., Williamson ether synthesis using a base like K₂CO₃ and an alkyl halide) or acylated to form esters. This allows for the introduction of a wide variety of side chains at the 4-position.
-
Electrophilic Aromatic Substitution: With the nitrogen protected, the indole ring is still activated towards electrophilic substitution. Reactions such as halogenation or nitration are directed to positions C5 or C7. The Boc group's steric bulk and electronic influence can alter the regioselectivity compared to unprotected 4-hydroxyindole.
Safe Handling and Storage
-
Handling: this compound, like its parent compound, should be handled in a well-ventilated area, preferably a fume hood.[10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[11][12] Avoid inhalation of dust and contact with skin and eyes, as related compounds are classified as irritants.[10][13]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.[10] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (0-8 °C) is recommended to prevent degradation.[3]
Applications in Drug Development
The this compound scaffold is a valuable intermediate for synthesizing complex target molecules, particularly in drug discovery. The ability to selectively deprotect the nitrogen or functionalize the hydroxyl group provides synthetic flexibility.
-
Access to Psychedelic Analogs: 4-Hydroxyindoles are the core structure of psilocin. This compound is a key intermediate for creating analogs of these neurologically active compounds for research into treatments for depression and PTSD.[14]
-
Serotonin Receptor Ligands: The 4-hydroxyindole moiety is a common feature in ligands for various serotonin (5-HT) receptors. The ability to modify the 4-position via ether or ester linkages using this building block allows for the systematic exploration of structure-activity relationships (SAR) to develop new drugs for migraines, anxiety, and other CNS disorders.[3]
-
Enzyme Inhibitors: The indole nucleus is present in many enzyme inhibitors. For example, N-hydroxyindoles have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[15][16] The this compound platform provides a starting point for the synthesis of such targeted therapeutics.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that embodies the principles of protecting group chemistry to enable complex molecular construction. Its well-defined structure, predictable reactivity, and central role in the synthesis of biologically active molecules make it an indispensable asset for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. parchem.com [parchem.com]
- 7. 4-Hydroxyindole, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]
- 9. 4-Hydroxyindole CAS#: 2380-94-1 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 15. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to N-Boc-4-hydroxyindole for the Modern Researcher
Introduction: The Significance of N-Boc-4-hydroxyindole in Drug Discovery and Synthesis
This compound, a key synthetic intermediate, holds considerable importance for researchers and scientists in the field of drug development. Its structure, featuring a protected indole core with a hydroxyl group on the benzene ring, makes it a versatile building block for a wide array of biologically active molecules. The indole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. The 4-hydroxy substitution pattern is of particular interest as it is a feature in several psychoactive tryptamines and other pharmacologically relevant compounds. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen provides stability and allows for selective reactions at other positions of the molecule, making it an invaluable tool in multi-step organic synthesis.
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and structural confirmation in any research endeavor involving this compound. This document is designed to be a practical resource for scientists, offering not just the data, but also the underlying principles and experimental considerations.
Molecular Structure and Spectroscopic Analysis Workflow
The structural features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and a typical workflow for its complete spectroscopic characterization.
Caption: Molecular structure of this compound and a typical workflow for its spectroscopic analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the connectivity of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) will exhibit distinct signals for the aromatic protons, the protons of the pyrrole ring, the hydroxyl proton, and the protons of the Boc group. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| OH | ~9.0-10.0 (broad s) | Singlet (broad) | - | 1H |
| H-7 | ~7.5-7.6 | Doublet | ~8.0 | 1H |
| H-2 | ~7.4-7.5 | Doublet | ~3.5 | 1H |
| H-5 | ~7.0-7.1 | Triplet | ~8.0 | 1H |
| H-6 | ~6.6-6.7 | Doublet | ~8.0 | 1H |
| H-3 | ~6.5-6.6 | Doublet | ~3.5 | 1H |
| Boc (t-butyl) | ~1.6 | Singlet | - | 9H |
Expertise & Experience Insight: The broadness of the hydroxyl proton signal is due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on the sample concentration and the purity of the solvent. The downfield shift of the H-7 proton is a result of the anisotropic effect of the Boc carbonyl group. The characteristic coupling between H-2 and H-3 protons (around 3.5 Hz) is a hallmark of the indole pyrrole ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the Boc group and the hydroxyl group significantly influences the chemical shifts of the aromatic and pyrrole ring carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Boc) | ~149-150 |
| C-4 | ~145-146 |
| C-7a | ~135-136 |
| C-3a | ~127-128 |
| C-2 | ~125-126 |
| C-5 | ~115-116 |
| C-7 | ~110-111 |
| C-6 | ~105-106 |
| C-3 | ~103-104 |
| C(CH₃)₃ (Boc) | ~83-84 |
| C(CH₃)₃ (Boc) | ~28 |
Trustworthiness Insight: The chemical shifts are predicted based on data from closely related structures and general principles of NMR spectroscopy. The quaternary carbon of the Boc group (C(CH₃)₃) appears at a characteristic downfield position (~83-84 ppm) due to the deshielding effect of the adjacent oxygen atom.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a crucial step for obtaining high-resolution spectra.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the residual solvent peak or the internal standard.
-
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H (of the indole ring, though often weak or absent in N-substituted indoles), C=O, and aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3400-3500 | O-H stretch (hydroxyl) | Medium, broad |
| ~3100-3150 | Aromatic C-H stretch | Medium |
| ~2850-2980 | Aliphatic C-H stretch (Boc) | Medium to strong |
| ~1725-1745 | C=O stretch (Boc carbamate) | Strong |
| ~1580-1620 | Aromatic C=C stretch | Medium |
| ~1450-1480 | C-H bend (aliphatic) | Medium |
| ~1250-1300 | C-N stretch | Medium |
| ~1150-1170 | C-O stretch (Boc ester) | Strong |
Authoritative Grounding: The strong absorption band in the region of 1725-1745 cm⁻¹ is a definitive indicator of the carbonyl group of the Boc protecting group. The broad O-H stretch around 3400-3500 cm⁻¹ confirms the presence of the hydroxyl group.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This is essential to subtract any atmospheric or instrumental interferences.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum of this compound
The molecular weight of this compound (C₁₃H₁₅NO₃) is 233.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 233.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Fragment | Description |
| 233 | [C₁₃H₁₅NO₃]⁺ | Molecular Ion (M⁺) |
| 177 | [C₉H₇NO₂]⁺ | Loss of isobutylene (-56) |
| 133 | [C₈H₇NO]⁺ | Loss of the Boc group (-100) |
| 105 | [C₇H₅O]⁺ | Further fragmentation |
Expertise & Experience Insight: The loss of the Boc group (100 amu) is a very common and characteristic fragmentation pathway for N-Boc protected compounds. This often results in a prominent peak at M-100. Another characteristic fragmentation is the loss of isobutylene (56 amu) to give a carbamic acid intermediate which then decarboxylates.
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically in the low µg/mL range).
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) or inject it into a Liquid Chromatography (LC) system coupled to the mass spectrometer.
-
Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve stable and efficient ionization.
-
Acquire the mass spectrum in full scan mode to detect the molecular ion.
-
If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the mass of the molecular ion and compare it to the calculated exact mass.
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is essential for any scientist working with this important synthetic intermediate. The detailed protocols and expert insights provided herein are intended to empower researchers to confidently handle and analyze this compound, thereby facilitating advancements in drug discovery and organic synthesis.
Introduction: The Strategic Value of N-Boc-4-hydroxyindole in Modern Synthesis
An In-Depth Technical Guide to N-Boc-4-hydroxyindole: Synthesis, Characterization, and Applications
In the landscape of medicinal chemistry and complex organic synthesis, the indole scaffold remains a privileged structure, forming the core of numerous pharmaceuticals and biologically active natural products.[1] Among the functionalized indoles, 4-hydroxyindole serves as a critical precursor for compounds targeting a range of biological systems, including those involved in neurodegenerative and metabolic disorders.[2][3] However, the reactivity of the indole ring, particularly the nucleophilicity of the indole nitrogen (N-H), presents a significant challenge for selective functionalization at other positions.
This guide provides a comprehensive technical overview of this compound, a key intermediate designed to overcome this challenge. The introduction of the tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen strategically "masks" its reactivity. This protection is robust enough to withstand a variety of reaction conditions, yet can be cleanly removed under mild acidic conditions, making it an indispensable tool for multi-step synthetic campaigns. Herein, we will explore the causality behind its synthesis, the self-validating protocols for its characterization, and its versatile applications as a pivotal building block for drug discovery professionals.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 879093-22-8 | [4] |
| Molecular Formula | C₁₃H₁₅NO₃ | [4][5] |
| Molecular Weight | 233.26 g/mol | [4] |
| Appearance | Typically an off-white to light brown solid | [3] |
| Purity | ≥95% | [5] |
Synthesis: A Protocol Rooted in Mechanistic Control
The synthesis of this compound is a straightforward yet elegant example of chemoselective protection. The primary objective is to selectively acylate the indole nitrogen in the presence of the phenolic hydroxyl group.
Causality of Experimental Design
The chosen methodology involves the reaction of 4-hydroxyindole with di-tert-butyl dicarbonate ((Boc)₂O). The indole N-H is more nucleophilic than the phenolic O-H under neutral or mildly basic conditions, allowing for selective protection. A non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), is employed as a catalyst. DMAP functions by forming a highly reactive N-acylpyridinium intermediate with (Boc)₂O, which is then readily attacked by the indole nitrogen. The use of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent interference from protic species.
Detailed Experimental Protocol
Materials:
-
4-Hydroxyindole (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyindole (1.0 eq) and anhydrous dichloromethane. Stir until the solid is fully dissolved.
-
Add DMAP (0.1 eq) to the solution, followed by the dropwise addition of (Boc)₂O (1.1 eq).
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted (Boc)₂O, DMAP, and other aqueous-soluble impurities.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.
Synthesis Workflow Diagram
Caption: Workflow for the N-Boc protection of 4-hydroxyindole.
Characterization and Quality Control: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a robust, self-validating dataset.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR: The spectrum will confirm the presence of the Boc group with a characteristic singlet integrating to 9 protons around 1.6 ppm. The aromatic protons of the indole ring will show distinct shifts and coupling patterns compared to the unprotected precursor. The disappearance of the broad N-H proton signal (typically >8 ppm in 4-hydroxyindole) is a key indicator of successful protection.[6][7]
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl (~150 ppm) and the quaternary carbon (~84 ppm) of the Boc group. Shifts in the aromatic carbon signals will also be observed, confirming the electronic impact of the Boc group on the indole ring.[7]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups.
-
The spectrum of the product should exhibit a strong carbonyl (C=O) stretching vibration around 1700-1730 cm⁻¹, characteristic of the Boc carbamate.[8]
-
The broad N-H stretching band seen in the starting material (around 3400 cm⁻¹) will be absent.[9]
-
A broad O-H stretch from the phenolic group will remain, typically around 3300-3500 cm⁻¹.
-
-
Mass Spectrometry (MS): MS confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The expected [M+H]⁺ ion for C₁₃H₁₅NO₃ would be approximately 234.11 m/z.
Applications in Drug Discovery and Synthesis
The primary utility of this compound is its role as a versatile intermediate. With the indole nitrogen protected, chemists can perform selective reactions on other parts of the molecule.
Strategic Functionalization
-
Electrophilic Substitution: The indole ring is electron-rich and prone to electrophilic substitution, typically at the C3 position. With the N-H proton absent, reactions such as Vilsmeier-Haack formylation (POCl₃, DMF) or Mannich reactions can proceed cleanly at C3 without competing N-functionalization.
-
Metalation and Cross-Coupling: The N-Boc group can direct ortho-lithiation to the C7 position. Subsequent quenching with an electrophile or participation in cross-coupling reactions (e.g., Suzuki, Stille) allows for the introduction of diverse substituents at this otherwise less accessible position.
-
O-Alkylation/Acylation: The phenolic hydroxyl group at C4 can be readily functionalized (e.g., alkylated via Williamson ether synthesis or acylated) while the indole core remains protected, enabling the synthesis of a vast library of ethers and esters with potential pharmacological activity.
Logical Workflow for Advanced Intermediate Synthesis
Caption: this compound as a versatile synthetic hub.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with care based on the known hazards of its parent compound, 4-hydroxyindole, and other irritants.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.
-
Conclusion
This compound is more than just a protected molecule; it is a strategic asset in the synthesis of complex chemical entities. Its preparation is straightforward, its characterization is definitive, and its application unlocks a wide array of synthetic possibilities that are difficult or impossible to achieve with unprotected 4-hydroxyindole. For researchers in drug discovery and development, mastering the use of this intermediate provides a reliable and efficient pathway to novel compounds with significant therapeutic potential.
References
- 1. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 879093-22-8 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. actascientific.com [actascientific.com]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Boc-4-hydroxyindole: A Versatile Synthetic Intermediate for the Development of Biologically Active Indole Derivatives
This technical guide provides an in-depth exploration of N-Boc-4-hydroxyindole (tert-Butyl 4-hydroxy-1H-indole-1-carboxylate), a key building block in medicinal chemistry. Dispelling the notion of it having an intrinsic biological mechanism of action, this paper clarifies its crucial role as a protected synthetic intermediate. We will detail its synthesis, physicochemical properties, and strategic application in the construction of complex, biologically active molecules, with a focus on a case study involving novel suppressors of glucagon-induced glucose production.
Introduction: The Strategic Importance of Protected Indole Scaffolds
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of agents targeting a wide array of conditions, from cancer to neurological disorders.[1] However, the reactivity of the indole ring, particularly the nitrogen atom, necessitates a strategic approach during multi-step syntheses.
This compound emerges not as a bioactive agent, but as a critical tool for synthetic chemists. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen. This protection is fundamental to modern organic synthesis for two primary reasons:
-
Deactivation and Directivity: The Boc group temporarily masks the nucleophilicity and basicity of the indole nitrogen, preventing unwanted side reactions during subsequent chemical transformations on other parts of the molecule.
-
Enhanced Solubility and Handling: The lipophilic nature of the Boc group often improves the solubility of indole intermediates in common organic solvents, facilitating purification and handling.
This guide will elucidate the practical applications of this compound, demonstrating its utility as a precursor for creating advanced molecules with therapeutic potential.
Physicochemical Properties and Synthesis
This compound is a stable, crystalline solid amenable to a variety of synthetic manipulations. Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | tert-Butyl 4-hydroxy-1H-indole-1-carboxylate | [3] |
| CAS Number | 879093-22-8 | [] |
| Molecular Formula | C₁₃H₁₅NO₃ | [3] |
| Molecular Weight | 233.26 g/mol | |
| Appearance | Colorless to off-white solid | [3][5] |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.74 (d, 1H), 7.53 (d, 1H), 7.16 (t, 1H), 6.70–6.65 (m, 2H), 1.68 (s, 9H) | [3] |
| ¹³C NMR (151 MHz, CDCl₃) | δ 150.10, 148.89, 137.01, 125.30, 124.82, 119.82, 108.38, 107.93, 103.74, 84.04, 28.31 | [3] |
Synthesis of this compound
The preparation of this compound is typically a straightforward, two-step process starting from the commercially available 4-hydroxyindole. The core principle is the protection of the indole nitrogen, which can be followed by a base-mediated hydrolysis of any ester by-products formed on the phenolic hydroxyl group.
Workflow for N-Boc Protection of 4-Hydroxyindole:
Experimental Protocol: Synthesis of tert-Butyl 4-hydroxy-1H-indole-1-carboxylate
This protocol is adapted from established procedures for the N-Boc protection of hydroxyindoles.[3]
Materials:
-
4-Hydroxyindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Protection. To a solution of 4-hydroxyindole (1 equivalent) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the solution at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.
-
Step 2: Saponification. Dissolve the crude residue in methanol. Add solid potassium carbonate (5 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature. This step selectively removes the Boc group from the phenolic oxygen.
-
Work-up and Purification. Acidify the reaction mixture with acetic acid and extract with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography using a hexane/ethyl acetate gradient to yield pure tert-butyl 4-hydroxy-1H-indole-1-carboxylate as a colorless solid.[3]
Application in the Synthesis of Glucagon Signaling Inhibitors
A prime example of this compound's utility is in the synthesis of novel small molecules designed to suppress glucagon-induced glucose production, a key therapeutic strategy for type 2 diabetes.[3] In this context, the this compound serves as a scaffold, where the 4-hydroxy group is used as a handle for further modification via etherification.
The synthetic pathway involves two key transformations of this compound:
-
O-Alkylation (Etherification): The phenolic hydroxyl group is alkylated using an epoxide, a common strategy to introduce a side chain. The N-Boc group is crucial here as it prevents the indole nitrogen from competing in the alkylation reaction.
-
Amine Addition: The newly installed epoxide ring is then opened by an amine, completing the synthesis of the target molecule's side chain.
Synthetic Pathway to a Bioactive Indole Derivative:
Causality in Experimental Design
-
Choice of Base and Catalyst: In the etherification step, potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the phenol, making it nucleophilic.[3] Potassium iodide (KI) is added as a catalyst to facilitate the reaction, likely through the in situ formation of a more reactive iodo-epoxide intermediate (Finkelstein reaction).
-
Solvent and Temperature: Acetonitrile is chosen as the polar aprotic solvent for the etherification to dissolve the ionic reagents while not interfering with the reaction. The elevated temperature (70°C) is necessary to drive the Sₙ2 reaction to completion.[3] For the subsequent amine addition, a high-boiling, non-polar solvent like toluene is used to achieve the high temperature (130°C) required for the epoxide ring-opening by the amine.[3]
Experimental Protocol: Etherification of this compound
This protocol details the O-alkylation step, a critical functionalization of the protected indole scaffold.[3]
Materials:
-
tert-Butyl 4-hydroxy-1H-indole-1-carboxylate
-
2-(Chloromethyl)oxirane (Epichlorohydrin)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Potassium iodide (KI)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of tert-butyl 4-hydroxy-1H-indole-1-carboxylate (1 equivalent) in anhydrous acetonitrile, add 2-(chloromethyl)oxirane (3 equivalents), potassium carbonate (3 equivalents), and potassium iodide (3 equivalents).
-
Heat the reaction mixture to 70°C and stir for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
After cooling to room temperature, filter the mixture to remove inorganic salts, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel, eluting with an ethyl acetate/hexanes gradient, to afford tert-butyl 4-(oxiran-2-ylmethoxy)-1H-indole-1-carboxylate as a colorless solid.[3]
The Role of N-Boc Deprotection
While the N-Boc group is essential for the described synthetic steps, the final bioactive compound often requires a free indole N-H group for optimal interaction with its biological target. The removal of the Boc group, or deprotection, is the final key step. This is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene.
Common deprotection reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[6] The choice of reagent depends on the sensitivity of other functional groups in the molecule.
Conclusion
This compound is a quintessential example of a strategic synthetic intermediate in modern drug discovery. It possesses no inherent mechanism of action in biological systems; rather, its value is derived from its carefully designed chemical properties. The Boc protecting group enables chemists to perform selective and high-yield transformations on the 4-hydroxy position and other parts of the indole scaffold without interference from the reactive indole nitrogen. As demonstrated in the synthesis of novel inhibitors of glucagon signaling, this building block provides a reliable and versatile entry point for the creation of complex and potentially life-saving therapeutics. Understanding the logic behind its use—protection, functionalization, and deprotection—is fundamental for researchers, scientists, and drug development professionals aiming to harness the vast therapeutic potential of the indole core.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship and biological investigation of SR18292 (16), a suppressor of glucagon-induced glucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Search Results - AK Scientific [aksci.com]
A Comprehensive Technical Guide to the Synthesis of N-Boc-4-hydroxyindole
Introduction: The Significance of N-Boc-4-hydroxyindole
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among its many derivatives, 4-hydroxyindole is a particularly valuable intermediate, serving as a key building block for psychedelic tryptamines like psilocin and for beta-receptor blocking drugs such as pindolol.[3][4] The synthesis of this compound involves the introduction of a tert-butoxycarbonyl (Boc) protecting group onto the indole nitrogen. This strategic protection is crucial for subsequent chemical transformations, as the Boc group modulates the reactivity of the indole ring, prevents unwanted side reactions at the nitrogen atom, and can be readily removed under acidic conditions.[5]
This guide provides an in-depth exploration of the prevalent synthetic routes to this compound, designed for researchers and drug development professionals. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer a comparative analysis to inform synthetic strategy.
Part 1: Strategic Approaches to Synthesis
The synthesis of this compound can be logically approached via two primary strategic pathways:
-
Route A: Late-Stage Protection: This is the most common and direct approach. It involves the initial synthesis of the 4-hydroxyindole core, followed by the protection of the indole nitrogen with di-tert-butyl dicarbonate (Boc anhydride).
-
Route B: Early-Stage Protection: This strategy involves protecting a precursor molecule with a Boc group before the indole ring is formed. While feasible for some indole syntheses, it is generally less straightforward for producing 4-hydroxyindoles and is not the preferred method.
This guide will focus on the more established and versatile Route A .
Caption: High-level overview of synthetic strategies.
Part 2: Synthesis of the 4-Hydroxyindole Core
The construction of the 4-hydroxyindole ring system is the most critical and challenging phase of the synthesis. Several classical and modern methods can be adapted for this purpose, each with distinct advantages and limitations.
The Bischler Indole Synthesis: A Renaissance for Hydroxyindoles
The Bischler reaction, involving the acid-catalyzed condensation of an α-haloketone or α-hydroxyketone with an arylamine, has recently been refined for the specific synthesis of 4-hydroxyindoles.[4][6][7] This method is particularly attractive due to its operational simplicity and alignment with green chemistry principles, as water is the only byproduct.[4][7]
Mechanism Insight: The reaction proceeds by the condensation of 3-aminophenol with a benzoin derivative under acidic catalysis. The key step is the intramolecular cyclization, followed by dehydration to yield the aromatic indole core. A notable feature of this reaction is the formation of a mixture of 4-hydroxy and 6-hydroxyindole isomers, which necessitates chromatographic separation.[4] Our proposed modification, conducted at a lower temperature, improves yields and minimizes the formation of tarry side products.[4]
Caption: Simplified mechanism of the Bischler synthesis.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient and popular method that begins with an o-nitrotoluene derivative.[8][9] The process involves two main steps: formation of an enamine, followed by a reductive cyclization.[8]
-
Step 1: Enamine Formation: The o-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine to accelerate the reaction.[8][9]
-
Step 2: Reductive Cyclization: The nitro group of the resulting enamine is reduced to an amine, which spontaneously cyclizes and eliminates the secondary amine to form the indole ring.[8] Common reducing agents include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or stannous chloride.[8]
Causality: The key to this synthesis is the enhanced acidity of the methyl protons on the o-nitrotoluene, which allows for deprotonation and subsequent condensation with the formamide acetal.[9] The primary challenge for synthesizing 4-hydroxyindole via this route is the availability of the requisite starting material, 3-hydroxy-2-nitrotoluene or a suitably protected version.
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method that involves treating a phenylhydrazone with an acid catalyst.[10][11][12] The reaction proceeds through a[8][8]-sigmatropic rearrangement followed by cyclization and elimination of ammonia.[11][13]
Applicability: To synthesize 4-hydroxyindole, one would need to start with (3-hydroxyphenyl)hydrazine and react it with a suitable aldehyde or ketone, such as acetaldehyde or pyruvic acid.[10] The choice of acid catalyst (Brønsted or Lewis acids like HCl, ZnCl₂, or polyphosphoric acid) is critical and can significantly impact the reaction yield.[11][12] A major consideration is the potential for side reactions and the harsh acidic conditions, which may not be compatible with all substrates.
Methods to Avoid: The Nenitzescu Synthesis
It is crucial to recognize that not all indole syntheses are suitable for every substitution pattern. The Nenitzescu indole synthesis, for example, is an excellent method for producing 5-hydroxyindoles from the reaction of a benzoquinone and a β-aminocrotonic ester.[14][15][16] However, due to its mechanism involving a Michael addition to the benzoquinone, it is regioselective for the 5-position and is not a viable route for the synthesis of 4-hydroxyindole.[14][15]
Comparative Analysis of Core Synthesis Routes
| Synthetic Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |
| Bischler Synthesis | 3-Aminophenol, Benzoin | "Green" (water byproduct), simple procedure.[4][7] | Forms isomeric mixtures requiring separation.[4] | Moderate to High |
| Leimgruber-Batcho | Substituted o-Nitrotoluene | High yields, mild conditions, versatile.[8] | Starting material may not be readily available. | High |
| Fischer Synthesis | Substituted Phenylhydrazine | Widely applicable, well-established.[2][11] | Harsh acidic conditions, potential for side reactions. | Variable |
Part 3: N-Boc Protection of 4-Hydroxyindole
Once the 4-hydroxyindole core is obtained, the final step is the protection of the indole nitrogen. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O).
Mechanism and Chemoselectivity: The indole nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate to release tert-butanol, carbon dioxide, and the N-Boc protected product. A critical challenge is the potential for competitive O-acylation at the phenolic hydroxyl group. The indole N-H is less acidic and the nitrogen is less nucleophilic than a typical amine, often requiring a base to facilitate the reaction.[5][17] The choice of base and reaction conditions is paramount to ensure N-selectivity over O-selectivity.
-
Weak Bases (e.g., NaHCO₃, K₂CO₃): Often used in solvents like methanol or acetonitrile. These conditions are mild but may result in slow reaction times.[18]
-
Organic Bases (e.g., Triethylamine, DMAP): Triethylamine (TEA) is a common choice. 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction, especially for poorly nucleophilic substrates.[19]
-
Strong Bases (e.g., NaH): Sodium hydride can be used, but it will deprotonate both the indole N-H and the phenolic O-H, increasing the risk of O-acylation. This is generally avoided unless specific conditions are employed to favor N-acylation.
Caption: Mechanism of N-Boc protection of 4-hydroxyindole.
Part 4: Experimental Protocols
The following protocols are provided as a self-validating system, grounded in established literature.
Protocol 1: Synthesis of 4-Hydroxyindole via Modified Bischler Reaction
This protocol is adapted from the procedure described by Sharapov et al.[4][7]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminophenol (3 equivalents) and benzoin (1 equivalent).
-
Catalyst Addition: Carefully add 10M hydrochloric acid (approx. 1.5 mL per 8 mmol of aminophenol).
-
Heating: Heat the reaction mixture to 135 °C for 30-45 minutes. During the reaction, water will be collected in the Dean-Stark trap. A weak vacuum can be applied to facilitate water removal.
-
Workup: After cooling, treat the resulting solid mass with 15% hydrochloric acid. Filter the mixture, wash the solid with water, and dry thoroughly.
-
Purification: The dry residue contains a mixture of 4-hydroxy and 6-hydroxyindoles. Separate the isomers using column chromatography on silica gel, eluting with a solvent system such as dichloromethane/hexanes (1:1) to isolate the 4-hydroxyindole isomer.[4]
Protocol 2: N-Boc Protection of 4-Hydroxyindole
-
Reactant Preparation: Dissolve 4-hydroxyindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base and Catalyst Addition: Add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents). Stir the mixture at room temperature for 10 minutes.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise or as a solution in the same solvent.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.[20]
Part 5: Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through a two-stage process: formation of the 4-hydroxyindole core, followed by N-protection. While classic methods like the Leimgruber-Batcho and Fischer syntheses are viable, the modified Bischler reaction presents a compelling modern alternative with a favorable green chemistry profile. The subsequent N-Boc protection is a standard transformation, where careful selection of the base is critical to ensure high yields and chemoselectivity. Future research may focus on developing more regioselective methods for the direct synthesis of 4-hydroxyindoles to bypass the need for isomeric separation, or exploring one-pot procedures that combine core synthesis and protection to streamline the overall process.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of Boc-anhydride [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. distantreader.org [distantreader.org]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. testbook.com [testbook.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 15. revistadechimie.ro [revistadechimie.ro]
- 16. organicreactions.org [organicreactions.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 19. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 20. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
The 4-Hydroxyindole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Promise
Abstract
The 4-hydroxyindole scaffold is a privileged heterocyclic motif that forms the structural cornerstone of a diverse array of biologically active molecules, from ancient psychedelic compounds to modern therapeutics. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 4-hydroxyindole derivatives. We will traverse the historical context of its natural product origins, dissect classical and modern synthetic strategies with an emphasis on mechanistic rationale, and illuminate its profound impact on medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.
Introduction: The Significance of a Hydroxylated Indole
Heterocyclic compounds are fundamental to medicinal chemistry, and among them, the indole nucleus holds a place of particular importance.[1] The introduction of a hydroxyl group at the 4-position of the indole ring creates 4-hydroxyindole (also known as 4-indolol), a modification that dramatically influences the molecule's electronic properties and biological activity. This scaffold is a key intermediate in the synthesis of numerous pharmaceuticals and industrial polymers.[2][3] Its significance stems from its presence in natural products with potent bioactivity and its utility as a versatile building block for designing novel therapeutic agents targeting a range of diseases, from neurological disorders to cancer.[4][5]
The 4-hydroxyindole core is found in the psychedelic tryptamine psilocin, a potent serotonin receptor agonist, and serves as a crucial precursor for drugs like the beta-blocker pindolol.[3][6] Its derivatives have been investigated for their ability to inhibit amyloid fibrillization in the context of neurodegenerative diseases and to protect against ferroptosis, a form of regulated cell death.[2][7] This guide will provide a detailed journey through the scientific landscape of this remarkable molecule.
Historical Roots: From Mycological Magic to Chemical Characterization
The story of 4-hydroxyindole is inextricably linked to the study of psychoactive mushrooms. For centuries, indigenous cultures in Mesoamerica used "magic mushrooms" in spiritual and healing rituals, referring to them as teonanácatl, or "god's flesh".[8] It was not until the mid-20th century that the Western world began to scientifically investigate these fungi.
In 1958, the Swiss chemist Albert Hofmann, already famous for his discovery of LSD, successfully isolated and identified the primary psychoactive compounds from the mushroom Psilocybe mexicana.[9][10] He named them psilocybin and psilocin. Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) was found to be a prodrug that is rapidly dephosphorylated in the body to the active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).[9] This seminal discovery marked the first identification of a naturally occurring 4-hydroxyindole derivative with profound pharmacological effects and catalyzed decades of research into its chemistry and therapeutic potential.[10]
The Synthetic Challenge: Accessing the 4-Hydroxyindole Scaffold
The inherent value of the 4-hydroxyindole core has driven the development of numerous synthetic strategies. The primary challenge lies in achieving regioselective hydroxylation of the indole ring, which is often difficult with standard electrophilic substitution methods. Early approaches were often multi-step and low-yielding, but the field has evolved to include highly efficient and versatile modern methodologies.
Classical Synthetic Approaches
Classical indole syntheses have been adapted to produce 4-hydroxyindoles, though often with limitations in scope and regioselectivity.
-
The Bischler-Möhlau Reaction: This reaction involves the condensation of an α-halo-ketone with an arylamine. A modified version using benzoin and m-aminophenol under hydrochloric acid catalysis can produce a mixture of 4- and 6-hydroxyindoles.[5][6] The high temperatures (140–160 °C) traditionally required can limit its applicability for complex molecules with sensitive functional groups, although recent modifications have enabled lower reaction temperatures.[5][11] The reaction's solvent-free conditions, with water as the only byproduct, align with principles of green chemistry.[5]
-
The Nenitzescu Indole Synthesis: First reported by Costin Nenițescu in 1929, this reaction is a powerful method for forming 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[12][13] While the primary product is the 5-hydroxy isomer, the reaction's mechanism and versatility have been extensively studied and it remains a cornerstone of indole synthesis.[12][14] The mechanism proceeds through a Michael addition, followed by a nucleophilic attack and elimination.[12]
The diagram below illustrates the general mechanism of the Nenitzescu synthesis.
Caption: Generalized mechanism of the Nenitzescu indole synthesis.
Modern Synthetic Methodologies
Advances in catalysis and synthetic strategy have provided more direct and efficient routes to the 4-hydroxyindole core.
-
Palladium-Catalyzed Cyclizations: Palladium catalysis has revolutionized indole synthesis. One approach involves the cross-coupling of ortho-iodoanilines with (trimethylsilyl)acetylene, followed by a cyclization step.[15] Another powerful method is the palladium-catalyzed cyclization of ortho-vinylanilines.[15] These methods offer high efficiency and functional group tolerance.
-
Ring-Opening Cyclization Strategies: A useful method involves the ring-opening cyclization of a cyclohexane-1,3-dione-2-spirocyclopropane intermediate with an amine. This approach leads to tetrahydroindol-4(5H)-ones, which can be readily converted to 4-hydroxyindole.[15] Another strategy starts from 1,3-cyclohexanedione, which reacts with 2-aminoethanol to form an enamine. This intermediate is then converted to 4-hydroxyindole in the presence of a metal catalyst with dehydrogenation activity (e.g., Pd, Pt, Ni).[16] This route avoids high-pressure reactions and expensive reagents.[16]
-
Photochemical and Electrochemical Synthesis: Novel approaches include photochemical and electrochemical methods. A photochemical route involves the irradiation of 5-(alkoxycarbonylamino)isoquinoline 2-oxides to yield 1-alkoxycarbonyl-4-hydroxyindoles.[15][17] An electrochemical synthesis has also been developed via the oxidative coupling of 1,3-cyclohexadione with ethyl vinyl ether.[15]
The following table provides a comparative summary of key synthetic routes.
| Synthesis Method | Key Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Modified Bischler-Möhlau | m-Aminophenol, Benzoin | Hydrochloric Acid | One-step, "green" (water byproduct) | High temperatures, regioselectivity issues (forms 4- and 6-isomers) |
| Palladium-Catalyzed Cyclization | o-Iodoanilines, Alkynes | Palladium Catalyst | High yield, functional group tolerance | Expensive catalyst, multi-step |
| Ring-Opening Cyclization | 1,3-Cyclohexanedione | Rh₂(OAc)₄, Metal dehydrogenation catalyst | Avoids high pressure, efficient | Multi-step preparation of intermediate |
| Photochemical Synthesis | Isoquinoline 2-oxides | UV light, Acid | Novel approach | Moderate yields, specialized equipment |
Biological Significance and Therapeutic Applications
The 4-hydroxyindole scaffold is a key pharmacophore, conferring potent and diverse biological activities. Its ability to mimic endogenous signaling molecules, particularly the neurotransmitter serotonin, is central to its function.
Serotonergic Activity and Psychedelic Research
Psilocin, the prototypical 4-hydroxyindole tryptamine, acts as a non-selective agonist for serotonin receptors, with its psychedelic effects primarily attributed to its action at the 5-HT₂A receptor.[9] The structural similarity between psilocin and serotonin allows it to modulate serotonergic signaling pathways in the brain, leading to profound changes in perception, mood, and cognition.
Caption: Simplified signaling pathway of psilocin at the 5-HT₂A receptor.
Renewed clinical interest in psilocybin has demonstrated its potential for treating conditions like depression, anxiety, and addiction when combined with psychotherapy.[8] This has spurred the development of robust, scalable syntheses of psilocybin, often starting from 4-hydroxyindole or its protected derivatives like 4-acetoxyindole, to meet the stringent purity and dosage demands of clinical trials.[18]
Applications Beyond Neurology
The therapeutic potential of 4-hydroxyindole derivatives extends far beyond the central nervous system.
-
Amyloid Inhibition: 4-Hydroxyindole has been shown to inhibit the fibrillization of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[2] It can block amyloid-induced toxicity in cell cultures, suggesting a potential role in developing neuroprotective agents.[2]
-
Antiferroptotic Activity: Research has identified 4-hydroxyindole as an inhibitor of ferroptosis, a form of iron-dependent cell death associated with neurodegenerative diseases.[7] Its antioxidant properties, stemming from the electron-donating indole ring and the hydrogen-donating hydroxyl group, allow it to act as a radical-trapping agent.[7]
-
Anticancer and Antimicrobial Properties: Various indole alkaloids, including those with hydroxy substitutions, have shown promise as anticancer and antimicrobial agents.[1][5][6] For example, topsentin, an alkaloid isolated from marine sponges, exhibits antiviral and antitumor properties.[5]
Key Experimental Protocol: Synthesis of Psilocin from 4-Acetoxyindole
This section details a representative, multi-step synthesis of psilocin (4), a key 4-hydroxyindole derivative, adapted from methodologies developed for large-scale production.[18] This workflow highlights the practical application of chemical principles to construct the target molecule from a commercially available starting material.
Caption: Synthetic workflow for the preparation of Psilocin (4).
Methodology
Step 1: Acylation of 4-Acetoxyindole (1)
-
To a stirred solution of 4-acetoxyindole (1 ) in an appropriate anhydrous aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude glyoxylyl chloride intermediate (2 ), which is often used in the next step without further purification.
-
Causality: Oxalyl chloride is a highly reactive acylating agent that readily reacts at the electron-rich C3 position of the indole nucleus to form the desired intermediate. The reaction is performed at low temperature to control the exothermicity.
-
Step 2: Amidation to form Ketoamide (3)
-
Dissolve the crude intermediate (2 ) in an anhydrous solvent.
-
Cool the solution to 0 °C and bubble gaseous dimethylamine or add a solution of dimethylamine in a solvent like THF.
-
Stir the mixture for 1-2 hours at 0 °C to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the ketoamide (3 ).
-
Causality: Dimethylamine acts as a nucleophile, attacking the acyl chloride to form the corresponding amide. This two-step sequence (acylation then amination) is a reliable method for introducing the N,N-dimethylaminoethyl side chain precursor.
-
Step 3: Reduction to Psilocin (4)
-
Carefully add the ketoamide (3 ) to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like THF at 0 °C under an inert atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
The combined filtrate is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure psilocin (4 ).
-
Causality: LiAlH₄ is a potent hydride donor capable of reducing both the ketone and the amide functionalities of the ketoamide (3 ) simultaneously to the corresponding methylene groups, yielding the final tryptamine structure of psilocin. The acetyl protecting group on the 4-hydroxy position is also cleaved during this step or the workup.
-
Future Perspectives and Challenges
The field of 4-hydroxyindole chemistry continues to evolve. A major focus is the development of more efficient, cost-effective, and environmentally benign synthetic methods suitable for industrial-scale production.[16][19] The application of flow chemistry and novel catalytic systems, including biocatalysis, holds promise for streamlining synthetic routes.[10]
From a medicinal chemistry perspective, the 4-hydroxyindole scaffold remains a fertile ground for drug discovery. The exploration of new derivatives as selective serotonin receptor modulators, kinase inhibitors, and agents targeting protein aggregation will continue to be an active area of research. As our understanding of the complex pharmacology of these compounds deepens, so too will our ability to design next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. distantreader.org [distantreader.org]
- 7. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psilocybin: from ancient magic to modern medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Psilocybin - Wikipedia [en.wikipedia.org]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. revistadechimie.ro [revistadechimie.ro]
- 15. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]
- 16. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 17. academic.oup.com [academic.oup.com]
- 18. veranova.com [veranova.com]
- 19. 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap [eureka.patsnap.com]
The Strategic Role of N-Boc-4-hydroxyindole: A Core Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Drug Development Professionals
Introduction: Beyond the Core Scaffold
The 4-hydroxyindole skeleton is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of neurologically active compounds and other therapeutic agents. Its inherent biological significance, however, presents a challenge for synthetic chemists. The indole nucleus possesses multiple reactive sites, including the nucleophilic nitrogen atom, the electron-rich C3 position, and the phenolic hydroxyl group. Unchecked, this reactivity can lead to a lack of regioselectivity, byproduct formation, and diminished yields in multi-step syntheses.
This guide delves into the pivotal role of N-Boc-4-hydroxyindole (tert-butyl 4-hydroxy-1H-indole-1-carboxylate) , a strategically engineered intermediate that addresses these challenges. By temporarily masking the indole nitrogen with a tert-butoxycarbonyl (Boc) group, this compound unlocks precise, high-yield pathways to complex molecular targets. We will explore the rationale behind N-protection, detail key synthetic transformations, and present a practical case study illustrating its application in the synthesis of pharmaceutically relevant molecules.
The Strategic Imperative: Why N-Boc Protection is Critical
The indole N-H proton is acidic and its corresponding nitrogen is nucleophilic, complicating reactions at other sites. The introduction of a protecting group is therefore essential for achieving chemoselectivity. The Boc group is a preeminent choice for this purpose due to a confluence of favorable properties:
-
Robust Stability: The Boc group is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions, allowing for extensive modification of the rest of the molecule.
-
Mild and Orthogonal Removal: It can be cleaved cleanly under mild acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent), which typically do not affect other acid-labile groups like esters under controlled conditions. This orthogonality is a cornerstone of modern protecting group strategy.
-
Electronic Modification: The electron-withdrawing nature of the carbamate slightly tempers the nucleophilicity of the indole ring, which can be advantageous in certain coupling reactions.
-
Improved Solubility: The bulky tert-butyl group often enhances the solubility of indole intermediates in common organic solvents, simplifying reaction workups and purification.
The decision to protect the indole nitrogen is not merely a tactical step but a strategic one, enabling a logical and predictable progression toward a complex final product.
graph "N-Boc_Protection_Concept" {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", color="#5F6368", fontcolor="#202124"];
edge [color="#4285F4"];
Indole [label="4-Hydroxyindole\n(Multiple Reactive Sites)"];
Boc2O [label="Boc Anhydride\n(Protection Reagent)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
Protected_Indole [label="this compound\n(Nitrogen Masked,\nC3 & C4 Activated for Synthesis)"];
API [label="Final API\n(Deprotected & Functionalized)"];
Indole -> Protected_Indole [label=" N-Protection"];
Boc2O -> Protected_Indole;
Protected_Indole -> API [label=" Synthesis Steps &\n N-Deprotection"];
{rank=same; Indole; Boc2O;}
}
Caption: Synthetic workflow for Psilocin utilizing this compound.
Causality in Experimental Choices:
-
C3-Acylation with Oxalyl Chloride: The C3 position of the N-Boc protected indole is highly activated for electrophilic substitution. Oxalyl chloride is a potent acylating agent that readily forms the reactive indole-3-glyoxylyl chloride intermediate. The N-Boc group prevents competitive reaction at the nitrogen.[1]
-
Amidation: The resulting acyl chloride is highly reactive and is immediately treated with dimethylamine to form the stable glyoxylamide. This step efficiently introduces the two methyl groups required for the final tryptamine side chain.[2]
-
Reduction: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce both the amide and the ketone of the glyoxylamide moiety to the corresponding amine and methylene group, respectively, forming the tryptamine side chain.
-
N-Boc Deprotection: The final step is the removal of the Boc group. Trifluoroacetic acid (TFA) in a solvent like DCM is highly effective, as it cleaves the acid-labile carbamate to liberate the free indole nitrogen, yielding Psilocin.
Key Methodologies and Mechanistic Insights
O-Alkylation of this compound
While the Psilocin synthesis proceeds with a free hydroxyl group, other synthetic targets may require its modification. O-alkylation is a common transformation.
Protocol: Williamson Ether Synthesis
-
In a flask under an inert atmosphere, suspend a base such as sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a solution of this compound (1.0 eq.) in the same solvent and stir until deprotonation is complete (cessation of H₂ gas evolution for NaH).
-
Add the alkylating agent (e.g., an alkyl halide like 2-bromoethylamine hydrobromide, 1.1 eq.).[3]
-
Heat the reaction mixture (typically 50-80 °C) and monitor by TLC.
-
After completion, cool the reaction and quench carefully with water. Extract with an organic solvent, wash, dry, and purify by chromatography.
N-Boc Deprotection: Mechanism and Protocol
The removal of the Boc group is a cornerstone of this chemistry, proceeding via an acid-catalyzed elimination mechanism.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Protocol: N-Boc Deprotection with TFA
-
Dissolve the N-Boc protected indole (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq.).
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue by dissolving it in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dry the organic layer, concentrate, and purify if necessary to obtain the deprotected indole.
Conclusion and Future Perspectives
This compound is a quintessential example of how strategic application of protecting group chemistry elevates a common scaffold into a powerful and versatile pharmaceutical intermediate. Its use facilitates predictable, high-yield synthetic routes to complex APIs by enabling precise control over regioselectivity. For researchers and drug development professionals, mastering the use of such intermediates is not merely a matter of synthetic convenience; it is fundamental to the efficient and scalable production of next-generation therapeutics. As synthetic methodologies continue to advance, the principles demonstrated by the application of this compound will remain central to the logical construction of novel chemical entities destined for clinical impact.
References
Methodological & Application
Application Note: Selective Synthesis of N-Boc-4-hydroxyindole
Introduction: The Strategic Importance of N-Boc-4-hydroxyindole in Drug Discovery
4-Hydroxyindole is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its utility, however, is often predicated on the selective functionalization of the indole ring system. The nitrogen atom of the indole nucleus, being a nucleophilic center, can interfere with desired chemical transformations at other positions. Therefore, the protection of this nitrogen is a critical step in the synthetic route towards complex indole derivatives.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[2][3] The selective N-Boc protection of 4-hydroxyindole yields this compound, a key intermediate that unmasks the potential for further derivatization of the indole core, paving the way for the synthesis of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the selective N-Boc protection of 4-hydroxyindole, supported by mechanistic insights and practical considerations for researchers in organic synthesis and drug development.
Reaction Overview & Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the indole nitrogen of 4-hydroxyindole on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The presence of a mild base is crucial to deprotonate the indole nitrogen, thereby increasing its nucleophilicity and facilitating the reaction.
The selectivity for N-acylation over O-acylation of the phenolic hydroxyl group is a key consideration. While the hydroxyl group is also nucleophilic, the indole nitrogen is generally more reactive under these conditions due to its softer nucleophilic character and the greater thermodynamic stability of the resulting N-carbamate. The choice of a non-nucleophilic, mild base and an appropriate solvent system further favors the desired N-protection.
Caption: Reaction mechanism for the N-Boc protection of 4-hydroxyindole.
Experimental Protocol
This protocol is designed for the selective N-Boc protection of 4-hydroxyindole on a laboratory scale.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Hydroxyindole | C₈H₇NO | 133.15 | 1.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.2 | 1.2 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |
| Hexanes | - | - | - | - |
| Saturated aqueous sodium chloride (brine) | NaCl | 58.44 | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-hydroxyindole (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the 4-hydroxyindole.
-
Addition of Base: Add sodium bicarbonate (3.0 eq) to the solution.
-
Addition of Boc₂O: To the stirred suspension, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Key Considerations
-
Poor Solubility of Starting Material: If 4-hydroxyindole exhibits poor solubility in THF, a co-solvent such as acetonitrile can be considered. Alternatively, performing the reaction in a biphasic system with a phase-transfer catalyst may improve solubility and reaction rates.
-
Slow Reaction Rate: Indoles are known to be less nucleophilic than aliphatic amines, which can lead to slower reaction times.[4] If the reaction is sluggish, catalytic amounts of 4-dimethylaminopyridine (DMAP) can be added. However, DMAP is a potent catalyst and may increase the risk of O-Boc protection, so its use should be carefully monitored.
-
Side Reaction (O-Boc Protection): The formation of the O-Boc protected product is a potential side reaction. To minimize this, it is crucial to use a mild, non-nucleophilic base like sodium bicarbonate. Stronger bases such as sodium hydride may deprotonate the hydroxyl group, leading to the undesired side product.
-
Incomplete Reaction: Ensure that the Boc₂O is of good quality and has been stored properly, as it can degrade over time. Using a slight excess of Boc₂O (1.1-1.2 equivalents) is recommended to drive the reaction to completion.
-
Purification Challenges: The polarity of this compound is significantly different from the starting material. A carefully chosen eluent system for column chromatography is essential for obtaining a pure product. A gradient elution from a non-polar solvent system (e.g., 9:1 hexanes:EtOAc) to a more polar one can be effective.
Conclusion
The protocol described herein provides a reliable and selective method for the synthesis of this compound, a valuable intermediate in drug discovery and organic synthesis. By understanding the underlying mechanistic principles and adhering to the key experimental considerations, researchers can efficiently prepare this compound in high purity, enabling the next steps in their synthetic endeavors.
References
Application Notes & Protocols: Selective N-Boc Protection of 4-Hydroxyindole
Introduction: The Strategic Imperative of N-Protection in Indole Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds. However, the reactivity of the indole N-H bond often complicates synthetic sequences, necessitating the use of a protecting group. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[1][2][3]
The selective N-protection of 4-hydroxyindole presents a specific challenge: the presence of a phenolic hydroxyl group, which is also a potential site for reaction with electrophiles like di-tert-butyl dicarbonate (Boc anhydride). This protocol details a robust and selective method for the N-protection of 4-hydroxyindole, leveraging the differential nucleophilicity of the indole nitrogen versus the phenolic oxygen to achieve high yields of the desired N-Boc-4-hydroxyindole. This method relies on the use of Boc anhydride in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), a hyper-nucleophilic acylation catalyst.[4][5]
The Reaction Mechanism: Unpacking the Role of DMAP
While Boc anhydride can react directly with amines, the reaction is often slow, particularly with weakly nucleophilic amines like indoles where the nitrogen lone pair is delocalized within the aromatic system.[6][7] The introduction of a catalytic amount of DMAP dramatically accelerates the rate of reaction.
The mechanism proceeds via the following steps:
-
Catalyst Activation: The highly nucleophilic DMAP attacks one of the carbonyl carbons of Boc anhydride. This is the rate-determining step and results in the formation of a highly reactive N-Boc-pyridinium intermediate and a tert-butoxide anion.[8][9]
-
Nucleophilic Attack: The indole nitrogen of 4-hydroxyindole, acting as the nucleophile, attacks the activated carbonyl carbon of the N-Boc-pyridinium species. This step is much faster than the direct reaction with Boc anhydride.
-
Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, yielding the N-Boc protected indole, regenerating the DMAP catalyst, and releasing tert-butanol and carbon dioxide gas as byproducts.[8][10] It is crucial to perform this reaction in an open or vented system to allow the CO₂ gas to escape safely.[8][10]
Caption: Mechanism of DMAP-catalyzed N-Boc protection.
Detailed Experimental Protocol
This protocol is optimized for the selective N-protection of 4-hydroxyindole on a 10 mmol scale.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 4-Hydroxyindole | 133.15 | 1.0 | 10.0 | 1.33 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 11.0 | 2.40 g |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | 1.0 | 122 mg |
| Dichloromethane (DCM), anhydrous | - | - | - | 100 mL |
| 1 M Hydrochloric Acid (aq) | - | - | - | 2 x 50 mL |
| Saturated Sodium Bicarbonate (aq) | - | - | - | 50 mL |
| Brine (Saturated NaCl aq) | - | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | ~5-10 g |
Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyindole (1.33 g, 10.0 mmol) and DMAP (122 mg, 1.0 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition: In a single portion, add the di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the reaction mixture. Note: A slight exotherm and gas evolution may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching & Washing:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove DMAP.
-
Wash with saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.
-
Finally, wash with brine (1 x 50 mL) to remove residual water.[11]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is typically a solid or a thick oil. Purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc) to afford this compound as a pure solid.[12] The expected yield is typically in the range of 85-95%.
Scientific Rationale & Field-Proven Insights
-
On Selectivity (N vs. O): The key to selectivity lies in the nucleophilicity difference between the indole nitrogen and the phenolic oxygen. Under these neutral-to-slightly basic (from DMAP) conditions, the indole nitrogen is sufficiently more nucleophilic than the hydroxyl group to react preferentially with the activated Boc anhydride. The use of a strong base (e.g., NaH, KOtBu) is explicitly avoided as it would deprotonate the phenol, forming a highly nucleophilic phenoxide ion that would lead to significant, if not exclusive, O-acylation.
-
Stoichiometry: A slight excess (1.1 equivalents) of Boc anhydride is used to ensure complete consumption of the 4-hydroxyindole starting material, which can sometimes be difficult to separate from the final product.
-
Solvent Choice: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal.[5][13][14] Protic solvents such as methanol or water could potentially compete as nucleophiles, leading to unwanted side reactions.[2]
-
Catalyst Loading: Only a catalytic amount (10 mol%) of DMAP is required. Higher loadings do not significantly improve the reaction rate but can complicate purification and increase the risk of side reactions.[4]
Experimental Workflow Diagram
Caption: High-level overview of the experimental workflow.
Troubleshooting
-
Problem: Incomplete reaction after 6 hours.
-
Solution: Ensure reagents are pure and the solvent is anhydrous. If necessary, allow the reaction to stir longer (overnight) or add an additional small portion (0.1 eq) of Boc anhydride.
-
-
Problem: Presence of a significant side product.
-
Solution: This could be the O-Boc protected isomer. Verify the identity by NMR spectroscopy. This issue typically arises if the reaction conditions were not anhydrous or if a basic impurity was present. Careful purification by column chromatography should allow for separation.
-
-
Problem: Difficulty removing DMAP during work-up.
-
Solution: Ensure the HCl washes are performed thoroughly. The DMAP salt is water-soluble and should be efficiently removed into the aqueous phase.
-
References
- 1. Boc Protected Compounds [bzchemicals.com]
- 2. Application of Boc-anhydride [en.highfine.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. jk-sci.com [jk-sci.com]
- 14. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
Application Notes: N-Boc-4-hydroxyindole as a Versatile Building Block in Modern Organic Synthesis
Abstract: The 4-hydroxyindole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of compounds ranging from the beta-blocker Pindolol to the psychoactive agent psilocin.[1][2][3][4] However, the inherent reactivity of the indole nitrogen (N-H) and the phenolic hydroxyl group (O-H), along with the electron-rich aromatic system, presents significant challenges for selective functionalization. This guide details the strategic application of N-Boc-4-hydroxyindole, a key intermediate where the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. We provide in-depth protocols for its synthesis and subsequent transformations, including O-alkylation and C-H functionalization, explaining the causality behind experimental choices. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their synthetic campaigns.
The Strategic Imperative of N-Protection in Hydroxyindole Chemistry
The synthetic utility of 4-hydroxyindole is unlocked through the strategic use of protecting groups, with the N-Boc group being a preeminent choice.[5] The unprotected indole possesses two acidic protons (N-H and O-H) and multiple nucleophilic sites (N1, C3), leading to a lack of selectivity in many reactions.
Why the N-Boc Group is Critical:
-
Reactivity Dampening: The Boc group converts the nucleophilic indole nitrogen into a non-reactive carbamate, preventing unwanted side reactions such as N-alkylation or N-acylation.[5]
-
Enhanced Solubility: The lipophilic Boc group often improves the solubility of indole intermediates in common organic solvents.
-
Directing Group Effects: The electron-withdrawing nature of the Boc group alters the electronic properties of the indole ring, influencing the regioselectivity of electrophilic substitution and metal-catalyzed C-H functionalization reactions.[6]
-
Orthogonal Stability: The Boc group is stable under a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reactions, allowing for selective manipulation of other functional groups.[7]
-
Facile Removal: It can be removed reliably and cleanly under specific acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the indole N-H bond for further elaboration.[8][9]
The protection-functionalization-deprotection sequence is a cornerstone of modern synthesis, as illustrated below.
Caption: The N-Boc protection/deprotection workflow.
Core Protocols and Methodologies
These protocols provide a validated starting point for the synthesis and application of this compound. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 2.1: Synthesis of this compound
This procedure details the protection of the indole nitrogen using di-tert-butyl dicarbonate ((Boc)₂O). The use of a base like 4-(dimethylamino)pyridine (DMAP) catalyzes the reaction.[10]
Materials:
-
4-Hydroxyindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-hydroxyindole (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add DMAP (0.1 eq) to the solution and stir until it dissolves.
-
Add (Boc)₂O (1.1 to 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Self-Validation: The product should be characterized by ¹H and ¹³C NMR to confirm the presence of the Boc group (a characteristic singlet at ~1.6 ppm in ¹H NMR and signals at ~84 ppm and ~28 ppm in ¹³C NMR).
Protocol 2.2: Selective O-Alkylation of this compound
With the indole nitrogen protected, the phenolic hydroxyl group can be selectively alkylated. This is a crucial step in the synthesis of Pindolol and its analogs.[3] The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are effective for deprotonating the phenol without interfering with the Boc group.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, during which time hydrogen gas evolution should cease.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 4-alkoxy-N-Boc-indole.
Causality Insight: Using NaH in an aprotic polar solvent like DMF ensures complete deprotonation of the phenol, forming the sodium phenoxide in situ. This highly nucleophilic species readily undergoes an Sₙ2 reaction with the alkylating agent.
Protocol 2.3: Palladium-Catalyzed C3-Arylation
The electron-rich indole core is amenable to C-H functionalization. While various positions can be targeted, the C3 position is often highly reactive. This protocol provides a general method for a direct C3-arylation.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or similar bulky, electron-rich phosphine ligand
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the C3-arylated product.
Expertise Note: The choice of ligand is crucial in Pd-catalyzed cross-coupling. Bulky, electron-rich phosphines like PCy₃ often promote the oxidative addition and reductive elimination steps required for C-H activation cycles.[11]
Protocol 2.4: N-Boc Deprotection
The final step in many synthetic sequences is the removal of the Boc group to reveal the free N-H indole. This is reliably achieved under strong acidic conditions.
Materials:
-
N-Boc protected indole derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected indole (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add TFA (5-10 eq). A common ratio is 20-50% TFA in DCM (v/v).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor deprotection by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate or DCM and slowly add saturated aqueous NaHCO₃ to neutralize the excess acid (Caution: CO₂ evolution).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected indole. Further purification may be necessary.
Applications in Multistep Synthesis
The true power of this compound is realized in its application to complex target molecules.
Synthetic Workflow Towards Pindolol Analogs
Pindolol is a non-selective beta-blocker with intrinsic sympathomimetic activity. Its synthesis and the creation of novel analogs rely heavily on the selective functionalization of the 4-hydroxyindole core. The workflow below outlines a common strategy.
Caption: Synthetic pathway to Pindolol analogs.
This sequence demonstrates the strategic value of the Boc group. It allows the key C-O bond to be formed at the 4-position first, after which its removal unmasks the indole N-H, leaving the newly installed side chain intact.
Data Summary: Versatility in Bond Formation
This compound and its halogenated derivatives are precursors for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Conditions | Application |
| O-Alkylation | Alkyl Halides | NaH, K₂CO₃ | DMF, 0°C to RT | Ether synthesis, Pindolol side-chain |
| O-Arylation | Aryl Boronic Acids | Cu(OAc)₂, Base | Toluene, Air | Diaryl ether formation |
| Suzuki Coupling | Aryl Boronic Acids | Pd(PPh₃)₄, SPhos | Toluene/H₂O, Base, 100°C | C-C bond, Biaryl synthesis |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃, Xantphos | Dioxane, Cs₂CO₃, 100°C | C-N bond, Medicinal chemistry scaffolds |
| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | DMF, Et₃N, 100°C | C-C bond, Styrenyl indoles |
Note: Suzuki and Buchwald-Hartwig reactions typically require a pre-halogenated (e.g., 3-bromo-, 5-bromo-) this compound starting material.[11]
Conclusion
This compound is more than just a protected molecule; it is a strategic building block that enables chemists to navigate the complex reactivity of the indole nucleus with precision and control. By masking the indole nitrogen, it unlocks selective transformations at the phenolic hydroxyl group and various positions on the carbocyclic ring. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently incorporate this versatile intermediate into their synthetic programs, accelerating the discovery and development of novel pharmaceuticals and complex organic molecules.
References
- 1. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 2. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 3. actascientific.com [actascientific.com]
- 4. distantreader.org [distantreader.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. soc.chim.it [soc.chim.it]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Application Notes & Protocols: The Strategic Utility of N-Boc-4-hydroxyindole in Modern Medicinal Chemistry
Abstract
The indole nucleus is unequivocally a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters, and approved therapeutic agents.[1][2] Among the vast array of functionalized indoles, N-Boc-4-hydroxyindole stands out as a particularly strategic starting material for drug discovery campaigns. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a critical threefold purpose: it prevents unwanted N-alkylation or N-acylation, enhances solubility in common organic solvents, and can electronically influence the reactivity of the indole core, thereby guiding regioselectivity in subsequent functionalization steps.[3][4] The 4-hydroxyl group provides a versatile handle for introducing diverse pharmacophoric elements through O-alkylation or for directing further C-H functionalization of the benzene ring. This guide provides an in-depth exploration of this compound's applications, complete with field-proven protocols and the scientific rationale underpinning these synthetic strategies.
Application I: Synthesis of Serotonergic Agents via O-Alkylation
Scientific Rationale & Field Insights
The neurotransmitter serotonin (5-hydroxytryptamine) features a 5-hydroxyindole core and is a master regulator of mood, cognition, and physiological processes in the central and peripheral nervous systems.[5][6] Consequently, molecules that mimic or modulate the serotonin system are mainstays in treating depression, anxiety, and migraines. The 4-hydroxyindole scaffold is a bioisostere of serotonin's native 5-hydroxyindole, presenting a hydrogen bond donor/acceptor group at a key position for receptor interaction.[7] By using this compound, medicinal chemists can selectively elaborate the 4-position to create aryloxypropanolamine derivatives, a classic motif for serotonin receptor ligands. The Boc group is essential here to prevent the more nucleophilic indole nitrogen from competing with the phenolic oxygen during alkylation, a common challenge in indole chemistry.[8]
Experimental Workflow: From Core Scaffold to Serotonergic Ligand
The overall synthetic strategy involves a three-stage process: 1) Protection of the indole nitrogen with a Boc group, 2) O-alkylation of the 4-hydroxyl group, and 3) Deprotection of the Boc group to yield the final amine, which is crucial for receptor binding and desired aqueous solubility.
Caption: General workflow for synthesizing serotonergic agents.
Protocol 1: O-Alkylation of this compound
This protocol describes a standard Williamson ether synthesis to append a side chain to the 4-hydroxyl position.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
3-(N,N-dimethylamino)propyl chloride hydrochloride (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Solvent Addition: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C using an ice bath.
-
Causality Note: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the reactivity of the resulting alkoxide. The reaction is cooled to control the initial exothermic reaction of NaH with the solvent and substrate.
-
-
Deprotonation: Carefully add the NaH dispersion portion-wise to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes at this temperature. Effervescence (H₂ gas) should be observed as the phenoxide is formed.
-
Alkylating Agent Addition: Dissolve the 3-(N,N-dimethylamino)propyl chloride hydrochloride in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl to destroy any excess NaH.
-
Extraction: Dilute the mixture with water and extract with EtOAc (3x). Combine the organic layers, wash with water and then brine to remove residual DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-4-[3-(N,N-dimethylamino)propoxy]indole.
Application II: Synthesis of Kinase Inhibitors via C-C Bond Formation
Scientific Rationale & Field Insights
Protein kinases are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[9][10] Consequently, kinase inhibitors are a major focus of modern drug discovery. Many potent inhibitors feature a bi-aryl or heteroaryl-aryl scaffold that occupies the ATP-binding site, forming key hydrogen bonds with the "hinge" region of the kinase.[11][12] The this compound scaffold can be elaborated into such structures using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[13][14][15] This requires prior regioselective halogenation of the indole core, typically at positions that are synthetically accessible and therapeutically relevant, such as C7.[16] The Boc group facilitates this process by protecting the nitrogen and modulating the electronic properties of the ring for selective halogenation.
Experimental Workflow: Building Bi-Aryl Scaffolds
This strategy is a multi-step sequence that builds complexity on the indole core. The key steps are the introduction of a halogen handle, followed by the palladium-catalyzed C-C bond formation.
Caption: Workflow for synthesizing kinase inhibitor scaffolds.
Protocol 2: Regioselective C7-Bromination of this compound
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound in anhydrous THF in a round-bottom flask protected from light. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality Note: The low temperature is critical for controlling the regioselectivity of the electrophilic aromatic substitution. At higher temperatures, mixtures of isomers (e.g., C5, C7) are more likely. The Boc group deactivates the pyrrole ring slightly, favoring substitution on the benzene ring.
-
-
Bromination: Add NBS portion-wise to the cold, stirred solution. Maintain the temperature at -78 °C for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC. The product spot should be less polar than the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted NBS. Allow the mixture to warm to room temperature.
-
Extraction: Dilute with water and extract with EtOAc (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography (eluting with a hexane/EtOAc gradient) to isolate N-Boc-4-hydroxy-7-bromoindole.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Materials:
-
N-Boc-4-hydroxy-7-bromoindole (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane
Step-by-Step Methodology:
-
Reaction Setup: To a microwave vial or Schlenk flask, add N-Boc-4-hydroxy-7-bromoindole, the arylboronic acid, and the palladium catalyst.
-
Degassing: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Causality Note: This step is crucial to remove oxygen, which can oxidize the Pd(0) catalyst to its inactive Pd(II) state and cause unwanted side reactions like homocoupling of the boronic acid.
-
-
Solvent/Base Addition: Add 1,4-dioxane followed by the aqueous Na₂CO₃ solution.
-
Causality Note: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the critical transmetalation step in the catalytic cycle.[14] A mixture of organic solvent and water is typical for Suzuki reactions to ensure all components are soluble.
-
-
Heating: Heat the reaction mixture to 90-100 °C (or use microwave irradiation, e.g., 120 °C for 30 minutes) until the starting material is consumed (monitor by TLC/LC-MS).[13]
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with EtOAc (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the N-Boc-4-hydroxy-7-arylindole product.
Table 1: Representative Suzuki Couplings with N-Boc-4-hydroxy-7-bromoindole
| Entry | Arylboronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | N-Boc-4-hydroxy-7-phenylindole | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-Boc-4-hydroxy-7-(4-methoxyphenyl)indole | 88 |
| 3 | Pyridine-3-boronic acid | N-Boc-4-hydroxy-7-(pyridin-3-yl)indole | 72 |
| 4 | Thiophene-2-boronic acid | N-Boc-4-hydroxy-7-(thiophen-2-yl)indole | 79 |
Application III: Advanced Strategies in Lead Discovery via C-H Functionalization
Scientific Rationale & Field Insights
Late-stage functionalization (LSF) is a paradigm-shifting strategy in drug discovery, enabling the direct modification of complex molecules without lengthy de novo synthesis.[4][17] C-H functionalization, which transforms a typically inert C-H bond into a C-C or C-heteroatom bond, is at the forefront of this field.[18][19] Applying this to this compound allows for the rapid generation of diverse analogues by targeting C-H bonds at various positions (e.g., C2, C5, C6). The directing-group ability of the 4-hydroxyl (or a derivative thereof) and the N-Boc group can be harnessed to achieve high regioselectivity, providing access to novel chemical space that is difficult to reach via classical methods. This accelerates the generation of structure-activity relationship (SAR) data, a critical step in optimizing lead compounds.
Conceptual Workflow: Rapid Diversification of the Indole Core
This advanced approach bypasses the need for pre-installed functional handles like halides, directly targeting the innate C-H bonds of the scaffold.
Caption: C-H functionalization enables rapid, multi-vector diversification.
While providing a single, universal protocol for C-H functionalization is impractical due to the highly specialized nature of the catalysts and directing groups involved, the underlying principle is to use a transition metal catalyst that coordinates to a directing group on the substrate (like the N-Boc group or a modified 4-OH group) and selectively activates a nearby C-H bond for subsequent reaction with a coupling partner. This powerful approach dramatically shortens synthetic routes and is a key technology for modern medicinal chemists aiming to quickly explore and optimize the biological activity of the privileged indole scaffold.
References
- 1. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 2. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Expanded Biology of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of N-Boc-4-hydroxyindole
An in-depth guide to the strategic functionalization of N-Boc-4-hydroxyindole, a pivotal building block in contemporary medicinal chemistry and drug discovery programs.
This compound is a highly versatile heterocyclic scaffold, prized for its prevalence in a multitude of biologically active natural products and pharmaceutical agents.[1][2] The indole core is a privileged structure in drug design, and the 4-hydroxy substitution provides a critical vector for molecular elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it prevents unwanted side reactions at the N-H position and modulates the electronic properties of the indole ring, influencing the regioselectivity of subsequent transformations.
This guide provides a detailed exploration of the principal coupling reactions involving this compound, focusing on the formation of key carbon-oxygen (C-O), carbon-carbon (C-C), and carbon-nitrogen (C-N) bonds. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven protocols for researchers engaged in the synthesis of complex molecular architectures.
O-Arylation of the C4-Hydroxyl Group: Forging Aryl Ethers
The most direct functionalization of this compound involves its phenolic hydroxyl group. The formation of a 4-aryloxyindole moiety is a common strategy to access a wide range of compounds with diverse pharmacological profiles. The Buchwald-Hartwig C-O coupling reaction stands out as a powerful and general method for this transformation, offering milder conditions and broader substrate scope compared to classical Ullmann condensations.
Causality and Mechanism: The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling is a palladium-catalyzed cross-coupling reaction. The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the deprotonated this compound (the alcoholate). The final, and often rate-limiting, step is the reductive elimination of the desired aryl ether, which regenerates the active Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to accelerate the reductive elimination step and stabilize the catalytically active species.
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Experimental Protocol: Palladium-Catalyzed O-Arylation
Objective: To synthesize N-Boc-4-(aryloxy)indole via Buchwald-Hartwig coupling.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos)
-
A strong, non-nucleophilic base (e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry, argon-flushed reaction vessel, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add anhydrous solvent (e.g., toluene) to the vessel.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
Data Summary: O-Arylation Reaction Conditions
| Parameter | Recommended Conditions | Rationale / Causality |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | In situ reduction to the active Pd(0) species is a key step in the catalytic cycle.[3] |
| Ligand | Xantphos, RuPhos, SPhos | Bulky, electron-rich ligands facilitate the crucial reductive elimination step and prevent catalyst decomposition.[4] |
| Base | Cs₂CO₃, K₃PO₄ | A moderately strong base is required to deprotonate the hydroxyl group without being overly reactive with other functional groups.[5] |
| Solvent | Toluene, Dioxane | Aprotic, non-coordinating solvents are preferred to avoid interference with the catalytic cycle. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barriers for oxidative addition and reductive elimination. |
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
To functionalize the C4 position with a new carbon-carbon bond, the hydroxyl group must first be converted into a more suitable leaving group, such as a triflate (-OTf) or tosylate (-OTs). This two-step sequence unlocks the powerful and versatile Suzuki-Miyaura cross-coupling reaction.[6][7][8]
Strategy: Activation and Coupling
The core principle is to transform the poor hydroxyl leaving group into an excellent one. Triflate groups are ideal for this purpose as they are highly electron-withdrawing and readily displaced in palladium-catalyzed reactions. Once the N-Boc-4-triflyloxyindole intermediate is formed, it can be coupled with a wide variety of organoboron reagents.
Caption: Two-step workflow for the C4-arylation of this compound.
Experimental Protocol 2.1: Synthesis of N-Boc-4-triflyloxyindole
Objective: To activate the hydroxyl group for cross-coupling.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)
-
A non-nucleophilic base (e.g., Pyridine, Triethylamine, or DIPEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine, 2.0 equiv) to the solution.
-
Slowly add triflic anhydride (1.2 equiv) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude triflate is often used directly in the next step without further purification, though it can be purified by column chromatography if necessary.
Experimental Protocol 2.2: Suzuki-Miyaura Cross-Coupling
Objective: To form a C-C bond at the C4 position.
Materials:
-
N-Boc-4-triflyloxyindole
-
Aryl- or vinylboronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Aqueous base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
In a reaction vessel, combine N-Boc-4-triflyloxyindole (1.0 equiv), the boronic acid (1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the solvent (e.g., dioxane) followed by the aqueous base solution (e.g., 2M Na₂CO₃).
-
De-gas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers, extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the desired N-Boc-4-arylindole.
Data Summary: Suzuki-Miyaura Reaction Conditions
| Parameter | Recommended Conditions | Rationale / Causality |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos | The choice of catalyst and ligand system is crucial for efficient transmetalation and reductive elimination.[9][10] |
| Boron Reagent | Ar-B(OH)₂, Ar-B(pin) | Boronic acids are stable, commercially available, and have low toxicity. Boronate esters can offer enhanced stability. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | The base is essential for activating the boronic acid to facilitate the transmetalation step of the catalytic cycle.[6][8] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides the necessary energy for the catalytic cycle to proceed efficiently. |
Advanced Strategies: Direct C-H Functionalization
A frontier in indole synthesis is the direct functionalization of C-H bonds, which offers a more atom-economical approach by avoiding the pre-functionalization of substrates.[11][] For this compound, C-H activation typically targets the benzene portion of the ring (positions C5, C6, C7). Site-selectivity is a major challenge but can often be achieved through the use of a directing group.
Concept: Directing Group-Assisted C-H Activation
In this strategy, a directing group installed on the indole nitrogen coordinates to a transition metal catalyst (commonly palladium or rhodium), bringing the catalyst into close proximity with a specific C-H bond (e.g., at C7).[13] This chelation assistance lowers the activation energy for C-H bond cleavage at that specific site, leading to highly regioselective functionalization. While the N-Boc group itself is a weak directing group, more powerful directing groups can be temporarily installed to achieve this transformation.
Caption: General workflow for directing group-assisted C-H functionalization.
Representative Protocol: Palladium-Catalyzed C7-Arylation (Conceptual)
Objective: To selectively arylate the C7 position of the indole core.
Note: This protocol is conceptual and relies on the installation of a suitable directing group (e.g., N-P(O)tBu₂) as described in the literature for other indole systems.[11]
Procedure:
-
Install Directing Group: Modify the this compound by replacing the Boc group with a strong directing group like di-tert-butylphosphinoyl.
-
C-H Coupling: To the N-DG-4-hydroxyindole (1.0 equiv) in a reaction vessel, add the aryl iodide (2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and a suitable additive/base (e.g., Ag₂CO₃ or K₂CO₃).
-
Add a high-boiling point solvent like 1,2-dichloroethane (DCE) or mesitylene.
-
Heat the reaction to a high temperature (e.g., 120-140 °C) for 24-48 hours.
-
Monitor the reaction by LC-MS. After completion, cool, filter, and concentrate the mixture.
-
Purify the product by column chromatography.
-
Remove Directing Group: Cleave the directing group under appropriate conditions to yield the C7-arylated 4-hydroxyindole, which can then be re-protected with a Boc group if desired.
Conclusion
This compound is a powerful synthetic intermediate whose reactivity can be precisely controlled to achieve a variety of important chemical transformations. By understanding the underlying mechanisms of O-arylation, C-C cross-coupling, and C-H activation, researchers can strategically select reaction conditions to build molecular complexity. The protocols and data presented here serve as a robust starting point for the development of novel indole-based compounds in pharmaceutical and materials science research.
References
- 1. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 2. distantreader.org [distantreader.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Accelerated Synthesis of N-Boc-4-hydroxyindole Derivatives via Microwave Irradiation
Introduction: The Significance of N-Boc-4-hydroxyindole Derivatives and the Advent of Microwave-Assisted Synthesis
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Specifically, 4-hydroxyindole derivatives are crucial intermediates in the synthesis of pharmacologically significant molecules like the beta-blocker Pindolol.[6] The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen (N-Boc) is a common strategy in multi-step syntheses. This group enhances the stability of the indole ring to certain reagents and allows for selective functionalization at other positions before its facile removal under mild acidic conditions.[7]
Traditional methods for synthesizing indole derivatives often involve lengthy reaction times, harsh conditions, and can result in low yields.[1] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more efficient, rapid, and environmentally friendly alternative.[1][8][9][10] Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reaction mixture through dielectric heating, a process involving dipolar polarization and ionic conduction.[10][11][12] This leads to dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles with fewer byproducts.[1][8][13]
This application note provides a detailed protocol for the microwave-assisted synthesis of this compound derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Reaction Scheme: A Plausible Pathway
While various methods exist for indole synthesis, a common and effective approach that can be adapted for microwave-assisted synthesis of the target compound is a variation of the Fischer indole synthesis or a metal-catalyzed cyclization. For this protocol, we will focus on a conceptual microwave-assisted cyclization of a suitably protected and substituted aniline derivative.
Experimental Workflow Diagram
Caption: General workflow for microwave-assisted synthesis.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 2-Ethynyl-5-methoxyaniline | ≥97% | Commercially Available | Starting material. |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥98% | Commercially Available | Boc-protecting agent. |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercially Available | Catalyst for Boc protection. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent for Boc protection. |
| Gold(I) Chloride (AuCl) | 99.9% | Commercially Available | Catalyst for cyclization. |
| Acetonitrile (ACN) | Anhydrous | Commercially Available | Solvent for microwave reaction. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (aq.) | - | Prepared in-house | For workup. |
| Brine (Saturated NaCl aq.) | - | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment:
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vials with snap caps
-
Magnetic stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Experimental Protocols
Part 1: Synthesis of tert-butyl (2-ethynyl-5-methoxyphenyl)carbamate (N-Boc protected precursor)
This initial step protects the aniline nitrogen, which is crucial for directing the subsequent cyclization and preventing unwanted side reactions.
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-ethynyl-5-methoxyaniline (1.0 mmol, 147 mg) in anhydrous dichloromethane (20 mL).
-
Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol, 262 mg) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 mmol, 6 mg) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-Boc protected precursor.
Part 2: Microwave-Assisted Synthesis of N-Boc-4-methoxyindole
This key step utilizes microwave energy to rapidly induce the cyclization of the precursor to form the indole ring. Gold catalysis is an effective method for such transformations.
-
Reaction Setup: In a 10 mL microwave vial, place the N-Boc protected precursor from Part 1 (0.5 mmol, 123.5 mg) and a magnetic stir bar.
-
Catalyst and Solvent Addition: Add Gold(I) Chloride (AuCl, 0.025 mmol, 5.8 mg) and anhydrous acetonitrile (3 mL).
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture with stirring, holding the temperature at 120°C for 15 minutes.
| Parameter | Value | Rationale |
| Temperature | 120°C | Provides sufficient energy for cyclization while minimizing degradation. |
| Time | 15 min | Significantly reduced from conventional heating times of several hours.[1] |
| Power | Dynamic | The instrument adjusts power to maintain the target temperature. |
| Stirring | High | Ensures uniform heating of the reaction mixture.[11] |
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature using the instrument's compressed air cooling system.
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst. Wash the filtrate with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-4-methoxyindole.
Part 3: Demethylation to this compound
The final step is the conversion of the methoxy group to the desired hydroxy group. This is a standard transformation in organic synthesis.
-
Preparation: Dissolve the N-Boc-4-methoxyindole from Part 2 (0.4 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Reagent Addition: Slowly add boron tribromide (BBr₃, 1.2 mmol, 1M solution in DCM) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Quenching and Workup: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the final product, this compound.
Process Optimization and Troubleshooting
The efficiency of microwave-assisted synthesis can be fine-tuned by adjusting several parameters.[12][14]
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Higher temperatures increase reaction rates but can lead to byproduct formation. | Screen temperatures from 100°C to 150°C to find the optimal balance between reaction speed and product purity. |
| Reaction Time | Longer times can increase conversion but also risk degradation of the product. | Start with a short reaction time (e.g., 10 min) and increase incrementally until maximum yield is achieved. |
| Catalyst Loading | Affects the rate of cyclization. | Vary the catalyst loading (e.g., 1-5 mol%) to optimize for yield and cost-effectiveness. |
| Solvent Choice | The solvent's dielectric properties influence microwave absorption and heating efficiency. | Test other polar, high-boiling point solvents like DMF or NMP if acetonitrile gives suboptimal results. |
Characterization of this compound
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic peaks for the indole ring protons, the Boc group, and the hydroxyl proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H and N-H (if Boc group is removed) stretches and the carbonyl of the Boc group.
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the rapid preparation of this compound derivatives.[2][8][13] This method aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the use of hazardous solvents.[9][10][18] The protocols outlined in this application note provide a robust framework for researchers to accelerate the discovery and development of new indole-based therapeutics.[4]
References
- 1. ijrpr.com [ijrpr.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. nbinno.com [nbinno.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Microwave assisted green organic synthesis [wisdomlib.org]
- 10. ijrpas.com [ijrpas.com]
- 11. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajchem-a.com [ajchem-a.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Application Note: The Strategic Role of N-Boc-4-hydroxyindole in the Synthesis of Pindolol and the Management of Associated Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the synthesis of Pindolol, a non-selective beta-blocker, with a strategic focus on the utilization of N-Boc-4-hydroxyindole as a key starting material. We will delve into the rationale behind employing the tert-butyloxycarbonyl (Boc) protecting group for the indole nitrogen, detailing the synthetic pathway and critically examining the formation of process-related impurities. This note offers detailed protocols for the synthesis of Pindolol via this route, the targeted synthesis of key impurities for use as reference standards, and robust analytical methodologies for their detection and quantification. The aim is to equip researchers and drug development professionals with the necessary knowledge to control impurity profiles, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction: Pindolol and the Imperative of Impurity Profiling
Pindolol, chemically known as (RS)-1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol, is a potent non-selective beta-adrenergic receptor antagonist.[1] It is widely prescribed for the management of hypertension and angina pectoris.[2] A unique characteristic of pindolol is its intrinsic sympathomimetic activity (ISA), which allows it to partially stimulate beta-adrenergic receptors, mitigating some of the common side effects associated with other beta-blockers, such as bradycardia.[3]
The synthesis of any pharmaceutical compound is a multi-step process that can inadvertently generate impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[4] Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification, characterization, and control of impurities in drug substances to ensure patient safety and drug efficacy.[4] Therefore, a thorough understanding of the synthetic route and the potential for impurity formation is paramount in modern drug development.
This application note specifically explores a synthetic strategy for pindolol that employs this compound. The use of the Boc protecting group offers distinct advantages in directing the synthesis and potentially improving yields, but it also introduces specific challenges related to its removal and the potential for unique impurity generation.
The Synthetic Strategy: Leveraging this compound
The synthesis of pindolol fundamentally involves the connection of an isopropylamino-propanol side chain to the 4-hydroxy position of the indole ring. A common and effective route to achieve this is through the reaction of 4-hydroxyindole with an appropriate electrophile, such as epichlorohydrin, followed by the introduction of the isopropylamine moiety.
The Rationale for N-Boc Protection
The indole nucleus contains a reactive N-H proton. In the presence of bases and electrophiles, this site can compete with the desired O-alkylation at the 4-hydroxy position, leading to the formation of N-alkylated impurities. To circumvent this, the indole nitrogen is protected with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to several key reasons:
-
Robustness: The N-Boc group is stable to a wide range of nucleophilic and basic conditions that are often employed in subsequent synthetic steps.[5]
-
Facile Removal: The Boc group can be cleaved under relatively mild acidic conditions, most commonly with trifluoroacetic acid (TFA), or through thermal methods.[5][6] This orthogonality allows for selective deprotection without affecting other sensitive functional groups.
-
Improved Solubility: The introduction of the bulky, lipophilic Boc group can enhance the solubility of indole intermediates in organic solvents, facilitating reactions and purification.
The overall synthetic pathway for pindolol using this compound can be visualized as a three-stage process: protection, side-chain introduction, and deprotection followed by amination.
References
Flow chemistry applications for the synthesis of N-Boc-4-hydroxyindole
Application Note: Continuous Flow Synthesis of N-Boc-4-hydroxyindole
Introduction: The Significance of this compound in Medicinal Chemistry
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, functionalized indoles, such as 4-hydroxyindole, serve as critical intermediates in the synthesis of complex therapeutic agents, including treatments for migraines, infections, and hypertension.[2][3] The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom yields this compound, a versatile building block that enables selective modification at other positions of the indole ring. This intermediate is pivotal for constructing molecules with potential applications as anti-cancer agents and other bioactive compounds.[4][]
Traditional batch synthesis of such intermediates often involves multi-step processes with challenges related to reaction control, safety, and scalability.[6][7] This application note details a robust and efficient two-step continuous flow methodology for the synthesis of this compound, starting from 4-acetoxyindole. By leveraging the inherent advantages of flow chemistry, this protocol offers enhanced safety, precise process control, superior heat and mass transfer, and straightforward scalability, addressing the key demands of modern pharmaceutical development.[8][9][10]
The Flow Chemistry Advantage: A Paradigm Shift from Batch Processing
Flow chemistry, where reactions are conducted in a continuously flowing stream, presents a transformative alternative to conventional batch methods.[11][12] For the synthesis of pharmaceutical intermediates like this compound, the benefits are particularly pronounced.
-
Enhanced Safety: By confining reactions to small-volume reactor coils, the risks associated with handling hazardous reagents and managing exothermic events are significantly minimized compared to large-volume batch reactors.[9][13]
-
Precise Process Control: Flow systems allow for meticulous control over reaction parameters such as temperature, pressure, and residence time, leading to higher product consistency and reproducibility.[8][11][14]
-
Improved Efficiency and Yield: The large surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, often accelerating reaction rates and improving yields by minimizing the formation of by-products.[10][15]
-
Seamless Scalability: Scaling up production in a flow system is typically achieved by extending the operational run time or by "numbering up"—running multiple reactors in parallel—which avoids the complex re-optimization often required when scaling up batch reactors.[9][11]
-
Telescoped Synthesis: Continuous flow enables the direct coupling of multiple reaction steps without the need for intermediate isolation and purification, drastically reducing process time, solvent waste, and manual handling.[11]
This protocol employs a "telescoped" approach, where the deacetylation of 4-acetoxyindole is directly followed by the N-Boc protection of the resulting 4-hydroxyindole in a continuous, integrated workflow.
Synthetic Strategy and Reaction Mechanism
The synthesis proceeds via a two-step sequence:
-
Base-Catalyzed Deacetylation: 4-Acetoxyindole is hydrolyzed under basic conditions to yield the intermediate, 4-hydroxyindole.
-
N-Boc Protection: The crude 4-hydroxyindole is immediately reacted with di-tert-butyl dicarbonate (Boc₂O) to afford the final product, this compound.
The overall transformation is illustrated below.
References
- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 4. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. syrris.com [syrris.com]
- 9. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ricerca.uniba.it [ricerca.uniba.it]
Troubleshooting & Optimization
How to improve the yield of N-Boc-4-hydroxyindole synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing N-Boc-4-hydroxyindole can present unique challenges, often leading to suboptimal yields and purification difficulties. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your synthesis, ensuring higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for this compound, and why are yields often inconsistent?
The most common method for synthesizing this compound is the direct N-acylation of 4-hydroxyindole using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in an aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN), often with a base or catalyst.
Yields can be inconsistent for several key reasons:
-
Low Nucleophilicity of the Indole Nitrogen: The nitrogen in the indole ring is part of an aromatic system, making it a relatively weak nucleophile. This can lead to slow or incomplete reactions.
-
Competing O-Acylation: The hydroxyl group at the C4 position is also nucleophilic and can react with Boc₂O, leading to the formation of an undesired O-Boc side product.
-
Substrate Instability: 4-hydroxyindole is susceptible to oxidation, especially under basic conditions or prolonged exposure to air, which can result in the formation of colored impurities and reduce the amount of starting material available for the desired reaction.
-
Suboptimal Reaction Conditions: Parameters such as solvent choice, temperature, and the specific base or catalyst used can dramatically impact the reaction's efficiency and selectivity.
Q2: What is the role of 4-Dimethylaminopyridine (DMAP) in this synthesis, and is it always necessary?
4-Dimethylaminopyridine (DMAP) serves as a highly effective nucleophilic catalyst in this reaction.[1][2] It functions by first reacting with Boc₂O to form a highly reactive intermediate, N-(tert-butoxycarbonyl)-4-dimethylaminopyridinium. This species is a much more potent acylating agent than Boc₂O itself. The indole nitrogen then attacks this activated intermediate, transferring the Boc group and regenerating the DMAP catalyst.[3]
While not strictly necessary, the use of catalytic amounts of DMAP (typically 0.1–0.2 equivalents) is highly recommended. It significantly accelerates the rate of the N-acylation, often allowing the reaction to proceed to completion at lower temperatures and in shorter times.[4] This increased efficiency helps to minimize substrate degradation and the formation of side products.
Troubleshooting Guide: Enhancing Your Yield
Here we address specific experimental issues in a question-and-answer format.
Problem 1: The reaction is sluggish, and TLC analysis shows a significant amount of unreacted 4-hydroxyindole even after extended reaction times.
Q: My reaction isn't going to completion. What are the primary causes and how can I fix this?
A: This is a classic issue stemming from the low nucleophilicity of the indole nitrogen and suboptimal activation of the Boc anhydride.
-
Cause A: Insufficient Acylating Agent Activity.
-
Scientific Rationale: Boc₂O on its own is a moderately reactive acylating agent. For a weakly nucleophilic substrate like 4-hydroxyindole, the reaction rate can be impractically slow.
-
Solution: Introduce a catalytic amount (0.1-0.2 eq.) of DMAP. As illustrated in the mechanism below, DMAP acts as a nucleophilic catalyst, dramatically increasing the reaction rate.[2] The reaction of DMAP with Boc₂O is nearly instantaneous and creates a highly electrophilic intermediate that is readily attacked by the indole nitrogen.[4]
-
// Reactants Boc2O [label="Boc₂O"]; DMAP [label="DMAP"]; Indole [label="4-Hydroxyindole-NH"];
// Intermediates & Products Activated [label="N-(tert-butoxycarbonyl)-\n-dimethylaminopyridinium\n(Highly Reactive Intermediate)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; DMAP_regen [label="DMAP (Regenerated)"];
// Reaction Flow Boc2O -> Activated [label="+ DMAP (fast)"]; DMAP -> Activated; Indole -> Product [label="+ Activated Intermediate (rate-determining)"]; Activated -> Product; Activated -> DMAP_regen [label="releases"]; } .enddot Caption: DMAP-catalyzed mechanism for Boc protection.
-
Cause B: Inappropriate Solvent Choice.
-
Scientific Rationale: The polarity and solvating ability of the solvent can influence reaction rates. 4-hydroxyindole has limited solubility in non-polar solvents, while overly polar, protic solvents (like methanol) can interfere with the reaction.
-
Solution: Use a polar, aprotic solvent. While Dichloromethane (DCM) is common, Acetonitrile (ACN) or Tetrahydrofuran (THF) often provide better solubility for the indole starting material and can lead to improved reaction kinetics.
-
Problem 2: The reaction mixture turns dark brown/black, and the final product is difficult to purify, with a low isolated yield.
Q: My reaction is producing a lot of colored impurities. What's causing this degradation and how can I prevent it?
A: This indicates the degradation of your starting material or product, a common issue with electron-rich phenols like 4-hydroxyindole.
-
Cause A: Oxidation.
-
Scientific Rationale: Hydroxyindoles are highly susceptible to aerobic oxidation, which produces colored, often polymeric, impurities. This process can be accelerated by basic conditions and elevated temperatures.
-
Solution 1 (Inert Atmosphere): Perform the reaction under an inert atmosphere of nitrogen or argon. Purge the solvent and the reaction vessel thoroughly before adding reagents.
-
Solution 2 (Control Temperature): Start the reaction at 0 °C, especially during the addition of reagents. Allow the reaction to warm slowly to room temperature. This helps to control any exotherms and minimizes thermal degradation.
-
-
Cause B: Strong Base.
-
Scientific Rationale: While a base is often used in Boc protections, a strong, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) can deprotonate the phenolic hydroxyl group. The resulting phenoxide is even more susceptible to oxidation than the neutral molecule.
-
Solution: Avoid using strong amine bases if possible. When using DMAP as a catalyst, an additional base is often unnecessary for N-acylation.[4] The reaction proceeds efficiently without deprotonating the sensitive phenol group.
-
Problem 3: TLC and NMR analysis show multiple products, making purification by column chromatography challenging.
Q: I'm seeing multiple spots on my TLC plate. How can I improve the selectivity of the reaction for the desired N-Boc product?
A: The formation of multiple products typically points to a lack of selectivity between N-acylation and O-acylation.
-
Cause: Competing O-Acylation.
-
Scientific Rationale: The phenolic hydroxyl group is also a nucleophile and can compete with the indole nitrogen in attacking the Boc anhydride. This side reaction is often favored at higher temperatures or with prolonged reaction times.
-
Solution 1 (Kinetic Control): Add the Boc₂O solution slowly to the reaction mixture at a reduced temperature (0 °C). This favors the kinetically preferred N-acylation over the thermodynamically more stable O-acylation under certain conditions.
-
Solution 2 (Optimize Stoichiometry): Use a slight excess of Boc₂O (1.1–1.2 equivalents). Using a large excess can promote the formation of di-acylated (N,O-diBoc) products. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Experimental Protocols
Standard Protocol (Baseline Method)
-
Dissolve 4-hydroxyindole (1.0 eq.) in Dichloromethane (DCM, 10 mL per mmol of indole).
-
Add triethylamine (TEA, 1.5 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise at room temperature.
-
Stir the mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography.
-
Expected Yield: Highly variable, often 40-60%.
-
Optimized Protocol for Improved Yield and Purity
This protocol incorporates the troubleshooting advice to maximize yield and minimize side products.
-
Add 4-hydroxyindole (1.0 eq.) and 4-DMAP (0.1 eq.) to a flame-dried flask under an argon atmosphere.
-
Add anhydrous Acetonitrile (ACN, 10 mL per mmol of indole) via syringe.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Dissolve Boc₂O (1.1 eq.) in a minimal amount of anhydrous ACN and add it dropwise to the reaction mixture over 20-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate/Hexane).
-
Once the 4-hydroxyindole is consumed, concentrate the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with 5% citric acid solution (to remove DMAP), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel. The product is often obtained as a white to off-white solid.[5]
-
Expected Yield: 85-95%.
-
Data Summary: Impact of Reaction Parameters
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Catalyst | None or TEA (Base) | 0.1 eq. DMAP | DMAP significantly accelerates N-acylation by forming a highly reactive intermediate.[2] |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | ACN provides better solubility and is a polar aprotic medium that facilitates the reaction. |
| Temperature | Room Temperature | 0 °C to Room Temp | Controls exotherm, reduces degradation, and improves selectivity for N-acylation. |
| Atmosphere | Air | Inert (Argon or N₂) | Prevents oxidative degradation of the electron-rich 4-hydroxyindole substrate. |
| Stoichiometry | 1.2 - 1.5 eq. Boc₂O | 1.1 eq. Boc₂O | A slight excess ensures completion while minimizing the risk of di-Boc side products. |
Troubleshooting Workflow
This decision tree can guide you through diagnosing and solving common issues.
References
- 1. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 5. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]
Technical Support Center: Purification of Crude N-Boc-4-hydroxyindole by Column Chromatography
Welcome to the technical support center for the purification of crude N-Boc-4-hydroxyindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of purifying this valuable intermediate by column chromatography.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in the synthesis of various pharmaceutically active compounds. However, its purification by silica gel column chromatography can present several challenges. The presence of a polar hydroxyl group and an acid-labile N-Boc protecting group necessitates a carefully optimized purification strategy to achieve high purity and yield. Common issues include poor separation from starting materials or byproducts, on-column degradation, and product loss. This guide provides practical, experience-driven solutions to these common problems.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the column chromatography of crude this compound.
Poor Separation & Co-elution
Q1: My TLC shows a single spot, but after the column, I have mixed fractions of my product and an impurity. What's happening?
A1: This is a common issue that can arise from several factors:
-
Overloading the Column: The capacity of silica gel is finite. Overloading leads to broad bands and poor separation. A general rule of thumb is to use a silica-to-crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging ones[1].
-
Inadequate TLC Resolution: Your TLC solvent system may not be fully resolving very close-spotting impurities. Try running your TLC in a taller chamber to allow for greater solvent migration and spot separation. Also, consider a two-dimensional TLC: run the plate in one solvent system, dry it, turn it 90 degrees, and run it in a slightly different solvent system. If you see off-diagonal spots, it indicates the presence of impurities that were not resolved in the first dimension[2].
-
On-Column Degradation: this compound can be sensitive to the acidic nature of silica gel, potentially leading to the formation of impurities during chromatography[3]. See the "Product Degradation" section for mitigation strategies.
Q2: My product is eluting with a very non-polar impurity. How can I improve the separation?
A2: To separate a polar product from a non-polar impurity, you need to optimize the mobile phase to increase the retention of your product while allowing the non-polar impurity to elute quickly.
-
Start with a Less Polar Solvent System: Begin the elution with a solvent system of lower polarity than what you used for your initial TLC. For instance, if your TLC showed good separation with 30% ethyl acetate in hexane, start your column with 10-15% ethyl acetate in hexane.
-
Employ Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with significantly different polarities[4][5]. Start with a low polarity mobile phase to elute the non-polar impurity, and then slowly increase the concentration of the more polar solvent (e.g., ethyl acetate) to elute your this compound.
Product Degradation & Low Yield
Q3: I'm observing a new, more polar spot on my TLC of the collected fractions, and my yield is low. I suspect my product is degrading on the column.
A3: The N-Boc group is susceptible to cleavage under acidic conditions, and silica gel is inherently acidic[3][6][7][8][9]. The hydroxyl group on the indole ring can also interact strongly with the silica, prolonging residence time and increasing the risk of degradation.
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia solution, to your eluent (typically 0.1-1%)[4].
-
Use Neutralized Silica Gel: Commercially available neutralized silica gel can be a good option. Alternatively, you can prepare it by washing regular silica gel with a dilute solution of a base like triethylamine in your starting eluent, followed by flushing with the eluent alone.
-
Minimize Residence Time: A faster flow rate (flash chromatography) can reduce the time your compound spends on the column, thereby minimizing degradation. However, be mindful that a very high flow rate can decrease resolution.
Q4: My product seems to be sticking to the column and won't elute even with a high concentration of ethyl acetate.
A4: The phenolic hydroxyl group in this compound can lead to strong adsorption on silica gel.
-
Increase Mobile Phase Polarity Further: If ethyl acetate/hexane is not sufficient, a more polar solvent like methanol can be added to the mobile phase in small increments (e.g., 1-5% methanol in dichloromethane or ethyl acetate)[4]. Be cautious, as methanol can sometimes dissolve very fine silica particles.
-
Consider an Alternative Stationary Phase: For highly polar compounds that are problematic on silica, alumina (neutral or basic) can be a suitable alternative[5]. However, always test the separation on an alumina TLC plate first.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A mixture of hexane and ethyl acetate is a very common and effective solvent system for compounds of intermediate polarity[5]. Based on the structure of this compound, a good starting point for TLC analysis would be in the range of 20-40% ethyl acetate in hexane. For column chromatography, the ideal Rf value for the product is between 0.25 and 0.35[1]. You may need to adjust the solvent ratio to achieve this. For example, if the Rf is too high (e.g., 0.6) in 30% ethyl acetate/hexane, reduce the ethyl acetate concentration for the column.
Q2: How should I pack my column?
A2: Proper column packing is crucial for good separation. The "slurry method" is generally recommended for silica gel[10].
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of the required amount of silica gel in your initial, least polar eluting solvent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to help the silica pack evenly.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer before loading your sample.
Q3: Should I use wet or dry loading for my sample?
A3: Dry loading is often preferred for compounds that are not highly soluble in the initial eluting solvent, as it can lead to sharper bands and better separation[1].
-
Dry Loading Procedure:
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Q4: What are the potential impurities I should be looking out for?
A4: Potential impurities can originate from the starting materials or side reactions during the Boc protection of 4-hydroxyindole.
-
Unreacted 4-hydroxyindole: This is more polar than the product and will have a lower Rf value. It should be well-separated from the product.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: These are generally non-polar and will elute much faster than the product.
-
Bis-Boc protected 4-hydroxyindole: While less common, over-protection could occur. This would be less polar than the desired product.
-
Degradation products: As mentioned, de-Boc-ed 4-hydroxyindole is a potential on-column impurity.
Experimental Protocols
Protocol 1: TLC Analysis of Crude this compound
-
Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber containing a solvent system of 30% ethyl acetate in hexane.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with a p-anisaldehyde stain).
-
Adjust the solvent system to achieve an Rf of ~0.3 for the product spot.
Protocol 2: Column Chromatography Purification
Table 1: Recommended Parameters for Column Chromatography
| Parameter | Value/Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and effective for a wide range of compounds. |
| Mobile Phase | Hexane/Ethyl Acetate | Good balance of polarity and volatility. |
| Elution Mode | Gradient Elution | Recommended for optimal separation of impurities with varying polarities. |
| Initial Eluent | 10-20% Ethyl Acetate in Hexane | To elute non-polar impurities first. |
| Final Eluent | 40-60% Ethyl Acetate in Hexane | To elute the more polar this compound. |
| Loading Method | Dry Loading | For better resolution. |
Visualizations
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Optimizing Reaction Conditions for N-Boc-4-hydroxyindole Stability
Welcome to the technical support center for N-Boc-4-hydroxyindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the stability of this versatile but sensitive reagent. Here, we will delve into the underlying chemical principles governing its stability and provide actionable protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is susceptible to two primary degradation pathways:
-
Oxidation: The hydroxyindole moiety is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1][2][3] This can lead to the formation of colored impurities and a decrease in the compound's purity.
-
Acid-catalyzed deprotection: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions.[4][5][6] Exposure to strong acids, or even milder acidic conditions over extended periods, can lead to the removal of the Boc group, yielding 4-hydroxyindole, which may undergo further unwanted side reactions.
Q2: What are the ideal storage conditions for this compound?
A2: To maintain the integrity of this compound, it is crucial to store it under conditions that minimize exposure to factors that promote degradation.
-
Temperature: For long-term storage, it is recommended to keep the compound at -20°C or -80°C.[1] For short-term use, storage at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]
-
Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.[1][7]
-
Container: Ensure the container is tightly sealed to prevent moisture and air from entering.[7][8]
Q3: Can I use acidic conditions during my reaction or workup with this compound?
A3: Extreme caution should be exercised when using acidic conditions. The Boc group is sensitive to acid, and its cleavage can occur even with relatively mild acids like 0.1% trifluoroacetic acid (TFA) in HPLC eluents, especially during solvent evaporation.[4] If acidic conditions are unavoidable, they should be as mild as possible, and the exposure time should be minimized. Neutralization with a weak base immediately following the acidic step is often recommended.[4]
Q4: What solvents are recommended for reactions involving this compound?
A4: The choice of solvent can significantly impact the stability of this compound.
-
Recommended: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are generally good choices as they are less likely to participate in degradation reactions.
-
Use with Caution: Protic solvents like methanol can be used, but care should be taken as they can sometimes facilitate Boc deprotection, particularly in the presence of trace acids.[9]
-
Avoid: Solvents that can promote oxidation or are inherently acidic should be avoided.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Observation of Colored Impurities in the Reaction Mixture
Possible Cause: Oxidation of the 4-hydroxyindole moiety. This is often indicated by the appearance of a yellow, brown, or purple hue in the solution or isolated product.
Solutions:
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. This removes dissolved oxygen, a key contributor to oxidation.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Antioxidant Addition: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the reaction mixture. Hydroxyindoles themselves possess antioxidant properties, but in sensitive reactions, an additional scavenger can be beneficial.[10][11][12][13][14]
-
Minimize Light Exposure: Protect the reaction from light by covering the flask with aluminum foil.[2]
Issue 2: Unexpected Formation of 4-Hydroxyindole (Loss of Boc Group)
Possible Cause: Accidental deprotection of the N-Boc group due to acidic conditions.
Solutions:
-
pH Control: Carefully monitor and control the pH of the reaction mixture.[15][16][17][18] If acidic reagents are used, consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to neutralize any excess acid.
-
Purification Method: During purification by column chromatography on silica gel, the slightly acidic nature of the silica can sometimes cause Boc deprotection. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
-
Alternative Protecting Groups: If acidic conditions are essential for a subsequent step, consider using a more acid-stable protecting group for the indole nitrogen, such as a carbamate that requires different deprotection conditions.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Conditions
-
Glassware Preparation: Dry all glassware in an oven at >100°C overnight and allow to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: Add this compound and other solid reagents to the reaction flask.
-
Solvent Addition: Add degassed solvent via a cannula or syringe.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, perform the workup, being mindful of the pH during any aqueous washes.
Visualizing Degradation and Workflow
To better understand the challenges and solutions, the following diagrams illustrate the degradation pathways and a recommended experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-apoptotic action of 5-hydroxyindole: protection of mitochondrial integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ibisscientific.com [ibisscientific.com]
- 17. researchgate.net [researchgate.net]
- 18. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-4-hydroxyindole storage and handling recommendations
Welcome to the technical support guide for N-Boc-4-hydroxyindole (tert-butyl 4-hydroxy-1H-indole-1-carboxylate). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based guidance on the proper storage, handling, and troubleshooting of common experimental challenges encountered when working with this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: The optimal long-term storage for solid this compound is at refrigerated temperatures, typically 2-8°C .[1] For extended periods, some suppliers recommend storage at -20°C to minimize degradation.[2] The key objective is to limit exposure to heat, light, and atmospheric oxygen, as the 4-hydroxyindole moiety is susceptible to oxidation.[2][3][4] The compound should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[2][3][4]
Q2: I've noticed the color of my this compound has changed from off-white to a darker, grey-green or brownish color. Is it still usable?
A2: A significant color change is a primary indicator of degradation, likely due to oxidation of the phenolic hydroxyl group. The parent compound, 4-hydroxyindole, is known to be air-sensitive and darkens upon exposure to air and light.[1][4] While the N-Boc group offers some stability, the underlying indole core remains reactive. Oxidized material can lead to lower yields and the formation of complex impurities in subsequent reactions. Before use, it is highly recommended to assess the purity of the discolored material using techniques like TLC, LC-MS, or ¹H NMR. If significant impurities are detected, purification by flash column chromatography may be necessary.
Q3: How should I handle this compound in the lab? What personal protective equipment (PPE) is required?
A3: this compound should be handled in a well-ventilated area or a chemical fume hood.[3][5] Standard PPE is required, including a lab coat, splash goggles, and chemical-resistant gloves (e.g., nitrile).[6][7] Avoid creating and inhaling dust.[3][5] In case of skin or eye contact, flush the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[3][4] Always wash hands thoroughly after handling.[5][6]
Q4: What solvents are suitable for dissolving this compound?
A4: this compound has mixed polarity due to the polar hydroxyl group and the non-polar Boc group. It generally exhibits good solubility in a range of common organic solvents. While specific quantitative data is limited, qualitative assessments indicate good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and chlorinated solvents such as Dichloromethane (DCM) and Chloroform.[8] It is also soluble in alcohols like methanol and ethanol, and esters such as ethyl acetate.[8] Its solubility in water is expected to be poor.[8]
Data Summary: Storage and Properties
| Parameter | Recommendation / Value | Source(s) |
| Appearance | Off-white to grey-green solid/powder | [3] |
| Long-Term Storage | 2-8°C, under inert atmosphere (N₂ or Ar) | [1][4] |
| Short-Term Storage | -20°C for stock solutions, protect from light | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [3][4] |
| Handling | Use in a well-ventilated fume hood with appropriate PPE | [3][7][9] |
| Common Solvents | DCM, Chloroform, DMSO, Methanol, Ethyl Acetate | [8] |
Troubleshooting Experimental Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered in reactions involving this compound.
Problem 1: Low or No Yield in Subsequent Reaction (e.g., Alkylation, Coupling)
Your reaction using this compound as a starting material has resulted in a low yield or complete failure, with starting material recovered.
References
- 1. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. capotchem.com [capotchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Navigating the Scalable Synthesis of N-Boc-4-hydroxyindole
Welcome to our dedicated technical support center for the synthesis of N-Boc-4-hydroxyindole. As a crucial intermediate in the development of various pharmaceuticals, including novel kinase inhibitors and bioactive compounds, its efficient and scalable synthesis is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the scale-up of this important synthesis. My insights are drawn from a combination of established chemical principles and practical, field-proven experience to ensure the robustness and reliability of your experimental outcomes.
Troubleshooting Guide: From Benchtop to Pilot Plant
Scaling up any chemical synthesis introduces a new set of challenges that may not be apparent at the lab scale. This section addresses specific, common problems encountered during the synthesis of this compound in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Q1: My N-Boc protection of 4-hydroxyindole is sluggish and gives low yields upon scale-up. What are the likely causes and how can I improve the reaction efficiency?
A1: This is a frequent challenge stemming from the reduced nucleophilicity of the indole nitrogen.[3][4] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making it less available for nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O). At a larger scale, issues with mixing and mass transfer can exacerbate this problem.
Causality and Strategic Solutions:
-
Inadequate Activation: The electrophilicity of the carbonyl carbon in Boc₂O may not be sufficient to react efficiently with the weakly nucleophilic indole nitrogen.
-
Suboptimal Base Selection: The choice of base is critical. While common organic bases like triethylamine (TEA) are often used, they may not be strong enough to sufficiently deprotonate the indole nitrogen and facilitate the reaction.
-
Solvent Effects: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate.
Recommended Actions:
-
Employ a Stronger, Non-Nucleophilic Base: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the more nucleophilic indolide anion. Exercise caution with these pyrophoric reagents, especially at scale.
-
Utilize a Catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst that reacts with Boc₂O to form a more reactive intermediate, which is then attacked by the indole nitrogen.[5][6]
-
Optimize the Solvent System: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is generally preferred as it can solvate the cation of the base without interfering with the nucleophile.
-
Consider an Alternative Protecting Agent: While Boc₂O is standard, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can sometimes be more effective for less nucleophilic amines.
Experimental Protocol: Optimized N-Boc Protection of 4-Hydroxyindole
-
To a stirred solution of 4-hydroxyindole (1.0 equiv) in anhydrous THF (10 mL/g of indole) under an inert atmosphere (N₂ or Ar), add DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Q2: I'm observing significant formation of a dark-colored tar-like substance during the synthesis, especially at higher temperatures. What is causing this and how can it be minimized?
A2: The formation of tar or polymeric material is a common issue in indole chemistry, particularly with hydroxy-substituted indoles which are prone to oxidation and acid-catalyzed polymerization.[7]
Causality and Strategic Solutions:
-
Oxidation: The electron-rich hydroxyindole ring is susceptible to oxidation, which can be accelerated by heat, light, and the presence of trace metals.
-
Acid-Catalyzed Polymerization: Trace acidic impurities can protonate the indole ring, initiating polymerization.
-
Thermal Decomposition: At elevated temperatures, both the starting material and the product can decompose.
Recommended Actions:
-
Strict Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. For exothermic reactions, ensure adequate cooling and consider slower addition of reagents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be beneficial.
-
Purification of Starting Materials: Ensure the 4-hydroxyindole starting material is free from acidic impurities.
-
pH Control: Maintain a neutral or slightly basic pH throughout the reaction and work-up.
Workflow for Minimizing Tar Formation:
Caption: Decision workflow for minimizing tar formation during this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Is the Boc group the best choice for protecting the indole nitrogen of 4-hydroxyindole, especially for multi-step syntheses?
A1: The Boc group is widely used due to its general stability to a range of reaction conditions and its relatively straightforward removal under acidic conditions.[8][9] However, its suitability depends on the subsequent reaction steps.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Advantages | Disadvantages |
| Boc | Boc₂O, base (e.g., DMAP, NaH) | Acidic (e.g., TFA, HCl in dioxane)[6][10] | Stable to many nucleophiles and bases. | Can be cleaved by strong Lewis acids. |
| Cbz | Cbz-Cl, base | Catalytic hydrogenation (H₂, Pd/C) | Orthogonal to acid- and base-labile groups. | Not suitable if other reducible groups are present. |
| SEM | SEM-Cl, NaH | Fluoride source (e.g., TBAF) or acid | Stable to a wide range of conditions. | Can be more challenging to remove than Boc. |
| Tosyl (Ts) | Ts-Cl, base | Strong reducing agents or strong base | Very robust. | Harsh removal conditions. |
For many applications, the Boc group offers a good balance of stability and ease of removal. However, if your subsequent steps involve acidic conditions, an alternative protecting group like Cbz might be more appropriate.
Q2: What are the best practices for purifying this compound at a large scale?
A2: Large-scale purification requires moving away from traditional laboratory-scale column chromatography towards more scalable techniques.
-
Recrystallization: This is often the most cost-effective and scalable method for obtaining high-purity crystalline solids. A systematic solvent screen is crucial to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Slurry Washes: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can be effective.
-
Flash Chromatography: While still a form of chromatography, modern automated flash chromatography systems can handle kilogram quantities of material and are a viable option for large-scale purification if recrystallization is not feasible.
Q3: During deprotection of this compound with strong acids, I am seeing some degradation of my product. What are the alternative deprotection methods?
A3: The tert-butyl cation generated during acidic deprotection can be a source of side reactions, especially with electron-rich aromatic systems like hydroxyindoles.[11]
Alternative Deprotection Strategies:
-
Use of Scavengers: Including a scavenger like triethylsilane or anisole in the reaction mixture can trap the tert-butyl cation and prevent it from reacting with your product.
-
Thermal Deprotection: In some cases, N-Boc groups can be removed by heating in a high-boiling solvent, though this is substrate-dependent and may not be suitable for all hydroxyindoles.[12]
-
Milder Acidic Conditions: Using a milder acid or a Lewis acid like zinc bromide (ZnBr₂) in an inert solvent can sometimes effect deprotection with fewer side reactions.[13]
-
Flow Chemistry: Continuous flow reactors can allow for precise control over reaction time and temperature, enabling rapid heating for deprotection followed by immediate quenching, which can minimize side reactions.
Deprotection Decision Pathway:
Caption: A decision-making diagram for the deprotection of this compound.
References
- 1. distantreader.org [distantreader.org]
- 2. Synthesis and structure based optimization of 2-(4-phenoxybenzoyl)-5-hydroxyindole as a novel CaMKII inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Indole synthesis [organic-chemistry.org]
- 5. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
Removal of unreacted Boc anhydride from reaction mixture
Troubleshooting Guide for the Removal of Unreacted Boc Anhydride
This technical guide is designed for researchers, scientists, and drug development professionals to address a common challenge in organic synthesis: the removal of unreacted di-tert-butyl dicarbonate (Boc anhydride) from a reaction mixture after the N-protection of an amine. While Boc protection is a robust and widely used transformation, residual Boc anhydride can complicate downstream applications and purification.[1][2] This guide provides a comprehensive overview of effective strategies for its removal, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows my desired Boc-protected product, but also signals corresponding to unreacted Boc anhydride. What is the quickest way to remove it?
A1: For small-scale reactions where the product is not acid-sensitive, a simple workup with a dilute acidic wash (e.g., 0.5M HCl or saturated ammonium chloride solution) can be effective.[3] This hydrolyzes the Boc anhydride to t-butanol and carbon dioxide, which can then be removed by extraction and evaporation.
Q2: I am working with an acid-sensitive compound. What are my options for removing Boc anhydride?
A2: In cases of acid sensitivity, you can employ non-acidic removal methods. These include quenching with a nucleophile like imidazole or ammonium hydroxide, using a scavenger resin, or physical removal methods such as distillation or sublimation under high vacuum if your product is not volatile.[3][4]
Q3: Can I remove Boc anhydride by column chromatography?
A3: Yes, silica gel column chromatography can separate Boc anhydride from the desired product.[5][6] However, Boc anhydride can sometimes co-elute with nonpolar products. It is often more efficient to quench the excess Boc anhydride before chromatography.
Q4: Is it possible to remove Boc anhydride without an aqueous workup?
A4: Yes, for anhydrous-sensitive applications, you can use a polymer-supported scavenger resin, such as one with tris(2-aminoethyl)amine (trisamine) functionality.[7] The resin reacts with the excess Boc anhydride, and can be removed by simple filtration. Alternatively, for non-volatile products, sublimation of the Boc anhydride under high vacuum is a viable non-aqueous method.[8]
In-Depth Troubleshooting and Removal Protocols
Method 1: Nucleophilic Quenching
The principle behind nucleophilic quenching is the rapid reaction of a nucleophile with the electrophilic carbonyl centers of Boc anhydride, converting it into byproducts that are more easily separated from the desired product.
Imidazole is a highly effective quenching agent that reacts with Boc anhydride to form N-tert-butoxycarbonylimidazole. This intermediate is water-soluble and can be easily removed by an aqueous wash.[3][4]
Step-by-Step Protocol:
-
Upon reaction completion (as determined by TLC or LC-MS), add 1.1 equivalents of imidazole (relative to the initial excess of Boc anhydride) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl) to remove the Boc-imidazole and any remaining imidazole.[3]
-
Proceed with a standard aqueous workup (water and brine washes), followed by drying over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentration under reduced pressure.
Diagram of Imidazole Quenching Workflow
Caption: Workflow for removing excess Boc anhydride using imidazole quenching.
Ammonium hydroxide can also be used to decompose excess Boc anhydride. This method is particularly useful if the product is stable to basic conditions.
Step-by-Step Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution.
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Perform a standard extractive workup with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
Method 2: Extractive Workup
A well-designed extractive workup can often be sufficient to remove unreacted Boc anhydride, especially when a moderate excess is used.
Washing with a basic aqueous solution, such as saturated sodium bicarbonate, can hydrolyze the Boc anhydride.[4]
Step-by-Step Protocol:
-
Dilute the reaction mixture with an organic solvent.
-
Wash the organic layer vigorously with saturated sodium bicarbonate solution (2-3 times).
-
Follow with water and brine washes.
-
Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.
Method 3: Chromatographic Purification
Silica gel column chromatography is a standard method for purifying organic compounds.[5][6]
Step-by-Step Protocol:
-
Concentrate the crude reaction mixture.
-
Adsorb the crude material onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), monitoring the fractions by TLC.
-
Combine the fractions containing the pure product and concentrate.
Method 4: Physical Removal
For non-volatile products, physical removal of the more volatile Boc anhydride is an excellent option.
Boc anhydride has a relatively low boiling point and can be removed by sublimation under high vacuum.[8][9]
Step-by-Step Protocol:
-
Concentrate the crude reaction mixture to a solid or oil.
-
Place the flask on a high-vacuum line (Schlenk line) equipped with a cold trap (dry ice/acetone or liquid nitrogen).
-
Apply high vacuum for several hours to overnight. The Boc anhydride will sublime and collect in the cold trap.[8]
Comparison of Boc Anhydride Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Nucleophilic Quenching | Fast and efficient; byproducts are easily removed. | Requires an additional reagent; may not be suitable for all substrates. | Most general applications, especially for larger excesses of Boc anhydride. |
| Extractive Workup | Simple and does not require additional reagents. | May not be completely effective for large excesses of Boc anhydride. | Reactions where only a slight excess of Boc anhydride is used. |
| Chromatography | Provides high purity. | Can be time-consuming and require large volumes of solvent; co-elution is possible. | Purification of final products and removal of other impurities. |
| High-Vacuum Sublimation | No additional reagents or solvents needed; ideal for anhydrous conditions. | Only suitable for non-volatile products; requires high-vacuum equipment. | Final purification step for non-volatile, sensitive compounds. |
Mechanistic Insight: The Chemistry of Boc Anhydride Removal
Understanding the underlying chemical principles of Boc anhydride removal allows for more informed troubleshooting.
Diagram of Boc Anhydride Hydrolysis
Caption: Simplified mechanism of Boc anhydride hydrolysis.
The tert-butoxycarbonyl group is acid-labile, a property that is exploited in its removal from protected amines.[1][10][11] Conversely, Boc anhydride itself is susceptible to nucleophilic attack and hydrolysis. Both acidic and basic conditions can promote the hydrolysis of Boc anhydride to tert-butanol and carbon dioxide.[12] Nucleophiles, such as imidazole or ammonia, react with Boc anhydride to form carbamates or other derivatives that are typically easier to separate from the desired product than the anhydride itself.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. nbinno.com [nbinno.com]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.com [thieme-connect.com]
Validation & Comparative
Navigating the Labyrinth of Indole Protection: A Comparative Analysis of N-Boc versus N-Cbz for 4-Hydroxyindole
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the strategic use of protecting groups is a cornerstone of success. For indole-containing scaffolds, which are prevalent in a vast array of bioactive molecules, the nucleophilicity of the indole nitrogen (N-H) necessitates protection to prevent unwanted side reactions. The choice of the right armor for this nitrogen is critical, as it dictates the reaction pathways available and the ultimate efficiency of the synthetic route. This guide provides an in-depth comparative analysis of two of the most stalwart protecting groups—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—specifically for the 4-hydroxyindole scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear, data-driven comparison to empower you in your synthetic endeavors.
The Substrate: Understanding 4-Hydroxyindole's Reactivity
4-Hydroxyindole presents a dual challenge. The indole N-H is nucleophilic and moderately acidic, making it susceptible to a range of reagents. Furthermore, the phenolic hydroxyl group at the C4 position introduces another reactive site and electronically influences the indole ring. While O-protection is sometimes warranted, this guide focuses on the selective N-protection, a common requirement in many synthetic sequences. The choice between N-Boc and N-Cbz protection hinges on the planned downstream chemical transformations, as their stability profiles are markedly different.[1]
N-Boc Protection: The Acid-Labile Shield
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its general stability to basic conditions, catalytic hydrogenation, and many nucleophiles.[2][3] Its primary virtue lies in its facile removal under acidic conditions.[2]
Mechanism and Experimental Rationale
N-protection of 4-hydroxyindole with Boc anhydride ((Boc)₂O) proceeds via nucleophilic attack of the indole nitrogen onto one of the carbonyl carbons of the anhydride.[4] While the reaction can proceed without a base, the use of a mild base or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is common to accelerate the reaction, especially for less nucleophilic amines like indoles.[5][6] The choice of solvent is also critical; aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are typically employed to avoid side reactions.
Caption: Workflow for N-Boc protection and deprotection of 4-hydroxyindole.
Detailed Experimental Protocol: N-Boc Protection
-
Preparation: To a solution of 4-hydroxyindole (1.0 eq.) in anhydrous THF, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired this compound.
N-Cbz Protection: The Hydrogenolysis-Cleavable Armor
The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide synthesis.[7] In contrast to the Boc group, the Cbz group is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis.[8][9] This key difference makes the Boc and Cbz groups "orthogonal," meaning one can be selectively removed in the presence of the other, a powerful tool in complex syntheses.[7][10][11][12]
Mechanism and Experimental Rationale
The N-protection of 4-hydroxyindole with benzyl chloroformate (Cbz-Cl) is a classic acylation reaction.[13] The reaction is typically performed under Schotten-Baumann conditions, using an aqueous base like sodium carbonate or sodium bicarbonate to neutralize the HCl generated during the reaction.[8][14] An organic co-solvent such as THF or dioxane is often used to aid in the solubility of the starting material.
Caption: Workflow for N-Cbz protection and deprotection of 4-hydroxyindole.
Detailed Experimental Protocol: N-Cbz Protection
-
Preparation: Dissolve 4-hydroxyindole (1.0 eq.) in a mixture of THF and water (e.g., 2:1 ratio).
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq.) to the solution and cool to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.2 eq.) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring by TLC.[8]
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.[8]
Comparative Analysis: Choosing the Right Tool for the Job
The decision to use N-Boc or N-Cbz protection is not arbitrary but a strategic choice based on the overall synthetic plan. The following table summarizes the key comparative aspects:
| Feature | N-Boc Protection | N-Cbz Protection |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Conditions | (Boc)₂O, base (e.g., NaH, TEA, DMAP), in THF or DCM.[3] | Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), in THF/water.[3] |
| Deprotection Method | Acidolysis: Strong acids like TFA in DCM or HCl in dioxane.[3][15] | Hydrogenolysis: H₂, Pd/C catalyst in MeOH or EtOAc.[3][8] |
| Stability | Stable to: Catalytic hydrogenation, most nucleophiles, and basic conditions.[2][3] | Stable to: Acidic conditions and many nucleophiles.[8] |
| Lability | Labile to: Strong acids.[2] | Labile to: Catalytic hydrogenation, strong reducing agents.[8] |
| Orthogonality | Orthogonal to Cbz, Fmoc, and other hydrogenolysis-labile groups.[2] | Orthogonal to Boc, Fmoc, and other acid-labile groups.[8] |
| Key Advantage | Ideal for syntheses involving reductive steps (e.g., catalytic hydrogenation). | Ideal for syntheses involving acidic conditions where Boc would be cleaved. |
| Potential Issues | Deprotection can be difficult for sterically hindered or electron-deficient indoles.[16] | The benzyl group can be susceptible to other transition metal catalysts.[8] |
Strategic Considerations for 4-Hydroxyindole:
-
Downstream Acidic Steps: If your synthetic route requires the use of strong acids, the N-Cbz group is the superior choice due to its stability under these conditions.
-
Downstream Reductive Steps: If your synthesis involves catalytic hydrogenation to reduce other functional groups (e.g., nitro groups, alkenes), the N-Boc group is the preferred option as the Cbz group would likely be cleaved simultaneously.
-
Presence of Other Protecting Groups: The principle of orthogonality is paramount. If your molecule contains other acid-labile groups (e.g., t-butyl esters), using N-Boc would lead to simultaneous deprotection. In such cases, N-Cbz offers a selective deprotection handle. Conversely, if benzyl ethers are present, N-Cbz deprotection via hydrogenolysis would also cleave them, making N-Boc a better choice.
Conclusion
Both N-Boc and N-Cbz are excellent and reliable protecting groups for the indole nitrogen of 4-hydroxyindole. There is no universally "better" option; the choice is dictated by the specific demands of the synthetic route. A thorough analysis of the stability and lability of each group in the context of your planned chemical transformations is essential for a successful and efficient synthesis. By understanding the fundamental principles of their reactivity and orthogonality, researchers can confidently select the appropriate protecting group, paving the way for the successful synthesis of complex indole-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. fiveable.me [fiveable.me]
- 12. people.uniurb.it [people.uniurb.it]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and NMR Analysis for Purity Determination of N-Boc-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1][2][3] N-Boc-4-hydroxyindole is a key building block in the synthesis of various pharmacologically active compounds. Therefore, robust and accurate analytical methods for its purity determination are paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this compound.
The choice between HPLC and NMR is not merely a matter of preference but a strategic decision based on the specific requirements of the analysis, including the nature of potential impurities, the need for structural confirmation, and throughput considerations.[4] This guide will delve into the causality behind experimental choices for each technique, present detailed protocols, and offer a comparative analysis to empower researchers to make informed decisions.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[1][] For purity determination, it excels at separating the main compound from its impurities, providing a percentage purity based on the relative peak areas.[6]
The "Why" Behind the HPLC Method
The selection of an appropriate HPLC method is crucial for achieving accurate and reproducible results. For a polar aromatic compound like this compound, a reversed-phase (RP-HPLC) method is typically the first choice.[7] The rationale behind the specific parameters is as follows:
-
Stationary Phase (Column): A C18 column is a workhorse in RP-HPLC, offering excellent hydrophobic retention for a wide range of organic molecules. However, for polar compounds that may exhibit poor retention on traditional C18 phases, a column with polar end-capping or a polar-embedded phase can enhance retention and improve peak shape.[8][9][10]
-
Mobile Phase: A mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol is standard for RP-HPLC. The use of a buffer, such as phosphate or formate, helps to control the pH and ensure consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times. For this compound, maintaining a slightly acidic pH can suppress the ionization of the hydroxyl group, leading to better retention and peak shape.
-
Detection: The indole chromophore in this compound allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A DAD is particularly advantageous as it can provide spectral information for peak purity assessment.
Experimental Protocol: RP-HPLC for this compound
Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to all other peaks.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a DAD.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Figure 1: HPLC Analysis Workflow
Section 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the amount of a substance in a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[11][12][13][14] This technique is increasingly recognized for its accuracy and ability to provide structural confirmation simultaneously.[4][15]
The Rationale for qNMR in Purity Analysis
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11][13] By using an internal standard of known purity and concentration, the purity of the analyte can be calculated with high accuracy.[16][17][18]
Key Considerations for a Robust qNMR Experiment:
-
Internal Standard Selection: The choice of an internal standard is critical.[11][16][19] It must be of high purity, stable, soluble in the same deuterated solvent as the analyte, and have at least one signal that does not overlap with any signals from the analyte or impurities.[11][16] For this compound, suitable internal standards could include maleic acid or 1,4-dinitrobenzene.
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[12][16] DMSO-d6 is a good choice for indole derivatives as it can solubilize a wide range of organic compounds and often provides sharp, well-resolved signals.[20][21]
-
Acquisition Parameters: To ensure accurate quantification, a sufficiently long relaxation delay (d1) is crucial. This allows all protons to fully relax between pulses, ensuring that the signal integrals are truly proportional to the number of protons.[4]
Experimental Protocol: ¹H qNMR for this compound
Objective: To determine the absolute purity of this compound by ¹H qNMR using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
| Parameter | Setting |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Acid (certified purity) |
| Pulse Sequence | Standard single-pulse experiment (e.g., zg30) |
| Relaxation Delay (d1) | 30 seconds (or 5 times the longest T1) |
| Number of Scans | 16 |
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PIS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
Figure 2: qNMR Analysis Workflow
Section 3: Head-to-Head Comparison: HPLC vs. qNMR
The choice between HPLC and qNMR for purity determination depends on a variety of factors. The following table provides a direct comparison of the two techniques for the analysis of this compound.
| Feature | HPLC | qNMR |
| Principle | Separation based on polarity, purity by area % | Purity by molar ratio to an internal standard |
| Quantification | Relative (requires a reference standard of the analyte for absolute quantification) | Absolute (primary method)[4][13] |
| Specificity | High, but co-elution of impurities is possible | High, based on unique chemical shifts; less prone to interference |
| Sensitivity | Generally higher (can detect trace impurities) | Lower, requires higher sample concentration |
| Structural Info | Limited (UV spectrum can suggest chromophore) | Provides full structural confirmation of the analyte and impurities |
| Throughput | Higher, with typical run times of 20-30 minutes[4] | Lower, especially with long relaxation delays for accuracy[4] |
| Sample Consumption | Low (micrograms)[4] | Higher (milligrams)[4][12] |
| Sample Recovery | Destructive[4] | Non-destructive, sample can be recovered[4] |
| Method Development | Can be more complex and time-consuming | Generally simpler, especially for known compounds |
| Regulatory Standing | Well-established and widely accepted | Increasingly accepted by pharmacopeias (e.g., USP <761>)[11][13] |
The Power of an Orthogonal Approach
For comprehensive and unambiguous purity determination, employing both HPLC and qNMR as orthogonal methods is the gold standard in the pharmaceutical industry.[22][23] Orthogonal methods are independent analytical techniques that measure the same attribute using different principles.[22] This approach significantly increases confidence in the analytical results.[22][23]
For instance, HPLC might reveal a small impurity peak that is not visible in the ¹H NMR spectrum due to low concentration or signal overlap. Conversely, qNMR can provide an absolute purity value and identify impurities that may not have a UV chromophore and are thus invisible to the HPLC's UV detector.
Conclusion
Both HPLC and qNMR are indispensable tools for the purity determination of this compound. HPLC, particularly with UV detection, offers high sensitivity and throughput, making it ideal for routine quality control and impurity profiling.[4][24] qNMR, as a primary analytical method, provides highly accurate and precise absolute purity values without the need for an analyte-specific reference standard, along with invaluable structural information.[4][12]
The decision of which technique to use should be guided by the specific analytical needs. For routine analysis where high throughput is required, a validated HPLC method is often sufficient. For reference standard characterization or when an absolute purity value is necessary, qNMR is the superior choice. Ultimately, a combination of both techniques provides the most comprehensive and reliable assessment of purity, ensuring the quality and safety of the final pharmaceutical product.[4] This orthogonal approach is strongly recommended to meet the stringent requirements of regulatory bodies and to ensure the integrity of the drug development process.[25][26][27][28][29]
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. hplc.eu [hplc.eu]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 15. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. youtube.com [youtube.com]
- 20. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 23. researchgate.net [researchgate.net]
- 24. enovatia.com [enovatia.com]
- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 26. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 27. database.ich.org [database.ich.org]
- 28. database.ich.org [database.ich.org]
- 29. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Biological Activity of N-Boc-4-hydroxyindole Analogs: A Roadmap for Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds. Its inherent ability to mimic peptide structures and interact with a wide array of biological targets has cemented its status as a "privileged scaffold" in drug discovery.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyl group at the 4-position of the indole ring creates the N-Boc-4-hydroxyindole scaffold. This modification not only influences the molecule's physicochemical properties, such as solubility and stability, but also provides a versatile platform for the synthesis of diverse analogs with potential therapeutic applications.
This guide provides a comparative overview of the potential biological activities of this compound analogs, with a focus on their prospective roles as anticancer agents and kinase inhibitors. While direct comparative studies on a comprehensive series of this compound analogs are not extensively available in the public domain, this guide synthesizes data from related indole derivatives to project a structure-activity relationship (SAR) and provide a framework for future research. The experimental protocols detailed herein are established methods for evaluating the biological activities discussed.
Unveiling the Therapeutic Potential: A Comparative Analysis of this compound Analogs
The therapeutic efficacy of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. For this compound analogs, modifications at various positions can be rationally designed to enhance potency and selectivity against specific biological targets. The following table presents a representative, illustrative comparison of hypothetical this compound analogs to demonstrate potential structure-activity relationships in the context of anticancer activity.
Table 1: Representative Anticancer Activity of Hypothetical this compound Analogs
| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C5) | Cancer Cell Line | IC50 (µM)* |
| NBH-1 | -H | -H | MCF-7 (Breast) | > 50 |
| NBH-2 | -Phenyl | -H | MCF-7 (Breast) | 15.2 |
| NBH-3 | -Phenyl | -F | MCF-7 (Breast) | 8.7 |
| NBH-4 | -Phenyl | -OCH3 | MCF-7 (Breast) | 12.5 |
| NBH-5 | -Thienyl | -H | MCF-7 (Breast) | 18.9 |
*Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate potential SAR trends based on published data for related indole compounds. Researchers are strongly encouraged to determine experimental values for their specific compounds of interest.
The Rationale Behind the Design: Structure-Activity Relationship (SAR) Insights
The SAR for indole derivatives as anticancer agents and kinase inhibitors is a well-explored area, providing a rational basis for the design of novel this compound analogs.
-
Substitution at the C2-position: The introduction of aryl or heteroaryl groups at the C2-position of the indole ring has been shown to be crucial for anticancer activity. This is exemplified by the significant increase in potency of hypothetical compound NBH-2 compared to the unsubstituted parent NBH-1 . The aromatic ring at this position can engage in π-π stacking or hydrophobic interactions within the binding pockets of target proteins, such as kinases.
-
Substitution at the C5-position: Halogenation, particularly fluorination, at the C5-position can enhance biological activity, as illustrated by the lower hypothetical IC50 value of NBH-3 . This is often attributed to the ability of fluorine to act as a hydrogen bond acceptor and to modulate the electronic properties of the molecule, potentially improving target binding and metabolic stability. Methoxy groups at this position (NBH-4 ) can also influence activity, though the effect can be target-dependent.
-
The N-Boc Group: The Boc protecting group at the indole nitrogen serves multiple purposes. It prevents N-alkylation or N-arylation during synthesis, allowing for selective modifications at other positions. In a biological context, the bulky Boc group can influence the molecule's conformation and its interaction with biological targets. Its removal can also be a strategy to unmask a free N-H group, which can act as a hydrogen bond donor.
Delving into the Mechanism: Kinase Inhibition as a Key Target
Many indole derivatives exert their anticancer effects through the inhibition of protein kinases.[2] Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of cancer.[3] The indole scaffold can act as an ATP-competitive inhibitor by binding to the ATP-binding site of kinases.
Below is a diagram illustrating a generic kinase signaling pathway that can be targeted by this compound analogs.
Caption: Generic kinase signaling pathway targeted by this compound analogs.
Experimental Corner: Validated Protocols for Biological Evaluation
To empirically determine the biological activity of novel this compound analogs, standardized and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing cytotoxicity and kinase inhibitory activity.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound analogs (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound analogs against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Workflow for Kinase Inhibition Assay
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Recombinant protein kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound analogs (in DMSO)
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate at their optimized concentrations.
-
Reaction Initiation: Add the kinase reaction mixture to all wells of the assay plate. Initiate the kinase reaction by adding a solution of ATP in kinase reaction buffer.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescence-based kinase assay kit according to the manufacturer's instructions. This typically involves a reagent that converts the remaining ATP into a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. The IC50 value can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The inherent versatility of the indole nucleus, combined with the strategic placement of the Boc and hydroxyl groups, allows for the generation of a vast chemical space for exploration. While this guide has focused on the potential anticancer and kinase inhibitory activities, it is plausible that analogs derived from this scaffold may exhibit a broader range of biological effects, including anti-inflammatory, antiviral, and antimicrobial properties.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound analogs to establish concrete structure-activity relationships. High-throughput screening against a panel of cancer cell lines and kinases will be instrumental in identifying lead compounds for further optimization. Subsequent studies should then delve into the mechanism of action, pharmacokinetic properties, and in vivo efficacy of the most promising candidates. The detailed protocols provided herein offer a robust framework for undertaking such investigations, paving the way for the potential discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of N-Boc-4-hydroxyindole and Unprotected 4-hydroxyindole
For the discerning researcher in synthetic and medicinal chemistry, the choice of starting material is a critical decision that dictates reaction pathways, efficiency, and ultimate success. The 4-hydroxyindole scaffold is a privileged structure, central to a myriad of biologically active natural products and pharmaceuticals. However, its rich chemical functionality—a nucleophilic pyrrolic nitrogen, an acidic phenol, and an electron-rich aromatic system—presents both opportunities and challenges in selective functionalization. This guide provides an in-depth, objective comparison of the reactivity of unprotected 4-hydroxyindole versus its N-tert-butyloxycarbonyl (N-Boc) protected counterpart. We will explore how the strategic implementation of the Boc protecting group fundamentally alters the molecule's reactivity, enabling chemists to steer reactions toward desired outcomes.
The Decisive Influence of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is more than a simple steric shield for the indole nitrogen. As an electron-withdrawing group, it profoundly modulates the electronic character of the entire indole ring system.[1] This electronic perturbation is the primary determinant of the divergent reactivity observed between the two molecules.
-
Unprotected 4-Hydroxyindole : Possesses a highly electron-rich pyrrole ring, making the C3 position exceptionally nucleophilic and prone to electrophilic attack. The free N-H proton is acidic and can be deprotonated to form a nucleophilic anion. The C4-hydroxyl group is also acidic and activates the benzene portion of the ring system towards electrophilic substitution, primarily at the C5 and C7 positions. This multifunctionality can lead to challenges in chemoselectivity.
-
N-Boc-4-Hydroxyindole : The N-Boc group significantly decreases the electron density of the pyrrole ring, thereby deactivating it towards classical electrophilic substitution.[2] Concurrently, it removes the nucleophilic N-H site. This leaves the C4-hydroxyl group and the activated benzene ring as the primary loci for reactivity, fundamentally redirecting the course of many transformations.
The following diagram illustrates the key reactive sites and the electronic influence of the N-Boc group.
Caption: Key reactive sites on unprotected vs. N-Boc protected 4-hydroxyindole.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of indole chemistry. The presence of the N-Boc group dramatically shifts the regioselectivity and feasibility of these reactions.
Vilsmeier-Haack Formylation
This reaction is a classic test of an indole's C3 nucleophilicity. The Vilsmeier reagent, a mild electrophile, readily formylates electron-rich indoles.
-
Unprotected 4-Hydroxyindole : Undergoes efficient formylation at the C3 position to yield 4-hydroxyindole-3-carboxaldehyde. The reaction is high-yielding, demonstrating the potent nucleophilicity of the C3 carbon.[3]
-
This compound : The Vilsmeier-Haack reaction is expected to be significantly disfavored. The electron-withdrawing nature of the N-Boc group deactivates the pyrrole ring, rendering the C3 position insufficiently nucleophilic to react with the mild Vilsmeier reagent.[1][2] Instead, reaction at the activated benzene ring (C5 or C7) might occur under forcing conditions, though this is not a standard application of this reaction.
| Reaction | Substrate | Reagents | Product | Yield | Reference |
| Vilsmeier-Haack | 4-Hydroxyindole | POCl₃, DMF | 4-Hydroxyindole-3-carboxaldehyde | 82% (crude) | [3] |
| Vilsmeier-Haack | This compound | POCl₃, DMF | No reaction at C3 expected | - | [2] |
Nitration
Nitration introduces a versatile nitro group, but often requires harsh acidic conditions that can be incompatible with sensitive substrates.
-
Unprotected 4-Hydroxyindole : Nitration with standard acidic reagents (e.g., HNO₃/H₂SO₄) is problematic, leading to polymerization and degradation due to the acid-sensitivity of the indole core.
-
This compound : The N-Boc group provides stability in the presence of acid and directs nitration. More importantly, modern non-acidic methods have been developed specifically for N-Boc protected indoles. For instance, using ammonium tetramethylnitrate and trifluoroacetic anhydride provides a high yield of the 3-nitro product.[4] While data for the 4-hydroxy derivative is not directly available, N-Boc-4-chloroindole undergoes this reaction in 81% yield, suggesting the this compound would react similarly at the C3 position, albeit potentially influenced by the directing effect of the hydroxyl group.[2]
| Reaction | Substrate | Reagents | Product | Yield | Reference |
| Nitration | N-Boc-4-chloroindole | NMe₄NO₃, (CF₃CO)₂O | N-Boc-4-chloro-3-nitroindole | 81% | [2] |
| Nitration | 4-Hydroxyindole | HNO₃ / H₂SO₄ | Degradation/Polymerization | - | - |
The following diagram illustrates the divergent outcomes of electrophilic aromatic substitution.
Caption: Divergent outcomes in electrophilic aromatic substitution reactions.
Reactivity at Heteroatoms: N vs. O
The presence of two heteroatoms with lone pairs and acidic protons in 4-hydroxyindole leads to competitive N- vs. O-functionalization. N-Boc protection elegantly resolves this ambiguity.
Acylation and Alkylation
-
Unprotected 4-Hydroxyindole : This substrate presents a classic chemoselectivity problem. In the presence of a base, both the indole nitrogen and the phenolic oxygen can be deprotonated, forming two competing nucleophilic sites. Acylation often occurs preferentially at the more nucleophilic nitrogen under basic conditions to form N-acylindoles.[5][6] However, O-acylation can also occur. Similarly, alkylation can yield mixtures of N- and O-alkylated products, with the outcome often dependent on the base, solvent, and alkylating agent used.[7]
-
This compound : The solution is straightforward. The nitrogen is masked by the Boc group, leaving the hydroxyl group as the sole site for deprotonation and subsequent O-acylation or O-alkylation. This strategy provides unambiguous access to 4-alkoxy and 4-acyloxyindoles, which are valuable intermediates.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 4-Hydroxyindole[3]
Objective: To synthesize 4-hydroxyindole-3-carboxaldehyde.
Materials:
-
4-Hydroxyindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice-methanol bath
-
Water
Procedure:
-
Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 15 mL of anhydrous DMF in an ice-methanol bath.
-
Add 7.35 mL of phosphorus oxychloride dropwise with stirring. Maintain the temperature below 10°C.
-
Continue stirring the mixture for 15 minutes after the addition is complete.
-
Addition of 4-Hydroxyindole: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF.
-
Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining cooling in an ice bath.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water while cooling the flask in an ice bath.
-
The crude product precipitates and can be collected by filtration. The reported crude yield is 82%. Recrystallization from methanol affords yellow crystals.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
A Comprehensive Spectroscopic Guide to N-Boc-4-hydroxyindole and Its Isomers
In the realm of medicinal chemistry and process development, the unambiguous structural characterization of intermediates is a cornerstone of success. Positional isomers, while chemically similar, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of N-Boc-4-hydroxyindole and its key positional isomers, offering a robust analytical framework for researchers, scientists, and drug development professionals. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will illuminate the subtle yet critical differences that define each isomer.
The Isomeric Landscape: More Than Just a Position
The indole scaffold is a privileged structure in drug discovery. Functionalization with a hydroxyl (-OH) group and protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group yields several key isomers. The position of the hydroxyl group on the benzene ring fundamentally alters the molecule's electronic distribution, steric environment, and hydrogen bonding capabilities, leading to distinct spectroscopic signatures. This guide will focus on the comparative analysis of this compound, N-Boc-5-hydroxyindole, N-Boc-6-hydroxyindole, and N-Boc-7-hydroxyindole.
Figure 1. The core indole structure and its N-Boc-hydroxy-substituted isomers.
¹H NMR Spectroscopy: Decoding Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is the workhorse of structural elucidation, providing a detailed picture of the proton environment within a molecule. The chemical shift (δ), signal multiplicity, and coupling constants (J) are exquisitely sensitive to the electronic effects of neighboring substituents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The use of DMSO-d₆ is often advantageous as it facilitates the observation of the hydroxyl proton signal.
-
Instrumental Setup: Utilize a high-field NMR spectrometer (400 MHz or greater) to ensure adequate signal dispersion, which is critical for resolving the complex aromatic region.
-
Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse (zg30) is typically employed.
-
Number of Scans: 16 to 64 scans are usually sufficient to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (D1): A 1-2 second delay is recommended to allow for full proton relaxation.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction. The chemical shift axis is calibrated using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Comparative ¹H NMR Data Analysis
The electron-donating hydroxyl group exerts a strong influence on the chemical shifts of the aromatic protons, causing shielding (upfield shift) at the ortho and para positions. This effect is a key differentiator between the isomers.
| Proton | This compound (δ, ppm) | N-Boc-5-hydroxyindole (δ, ppm) | N-Boc-6-hydroxyindole (δ, ppm) | N-Boc-7-hydroxyindole (δ, ppm) |
| H-2 | ~7.52 | ~7.45 | ~7.50 | ~7.58 |
| H-3 | ~6.55 | ~6.40 | ~6.42 | ~6.51 |
| H-5 | ~7.05 (d) | — | ~7.00 (dd) | ~7.12 (d) |
| H-6 | ~7.15 (t) | ~6.85 (dd) | — | ~6.95 (t) |
| H-7 | ~6.75 (d) | ~7.35 (d) | ~7.45 (d) | — |
| OH | ~9.6 (s) | ~8.8 (s) | ~9.0 (s) | ~10.2 (s) |
| Boc (C(CH₃)₃) | ~1.65 (s) | ~1.65 (s) | ~1.65 (s) | ~1.65 (s) |
Note: The presented chemical shifts are typical and may vary slightly with solvent and concentration. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).
Expert Insight: The aromatic region of the ¹H NMR spectrum is the most diagnostic. For example, the H-7 proton of this compound is significantly shielded and appears at a lower chemical shift compared to the other isomers due to its proximity to the hydroxyl group. In contrast, the H-4 proton in N-Boc-5-hydroxyindole is a distinct singlet, a feature not observed in the other isomers.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy provides complementary information about the carbon backbone. The chemical shift of each carbon is highly sensitive to its local electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is required due to the lower natural abundance of the ¹³C isotope.
-
Instrumental Setup: Data acquisition is performed on a spectrometer with a carbon-observe channel, typically at a frequency of 100 MHz or higher.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to a series of singlets for each unique carbon.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing: The processing steps are analogous to those for ¹H NMR.
Comparative ¹³C NMR Data Analysis
The most profound effect on the ¹³C spectrum is the deshielding of the carbon atom directly bonded to the hydroxyl group (the ipso-carbon), which resonates at a significantly downfield chemical shift.
| Carbon | This compound (δ, ppm) | N-Boc-5-hydroxyindole (δ, ppm) | N-Boc-6-hydroxyindole (δ, ppm) | N-Boc-7-hydroxyindole (δ, ppm) |
| C-2 | ~124.5 | ~125.0 | ~124.2 | ~123.8 |
| C-3 | ~103.2 | ~103.5 | ~103.0 | ~104.1 |
| C-3a | ~138.5 | ~131.2 | ~136.8 | ~128.5 |
| C-4 | ~152.5 | ~110.5 | ~115.8 | ~110.2 |
| C-5 | ~115.3 | ~154.2 | ~121.5 | ~120.7 |
| C-6 | ~122.8 | ~112.5 | ~156.0 | ~115.5 |
| C-7 | ~106.5 | ~112.8 | ~103.5 | ~148.3 |
| C-7a | ~126.2 | ~129.5 | ~122.5 | ~125.8 |
| Boc C=O | ~150.1 | ~150.1 | ~150.1 | ~150.1 |
| Boc C(CH₃)₃ | ~84.2 | ~84.2 | ~84.2 | ~84.2 |
| Boc CH₃ | ~28.3 | ~28.3 | ~28.3 | ~28.3 |
Note: These are representative chemical shifts.
Trustworthiness and Validation: The synergistic use of ¹H and ¹³C NMR, often augmented with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides a self-validating system for unambiguous structure confirmation.
FT-IR Spectroscopy: Probing Molecular Vibrations
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites specific molecular vibrations, creating a unique spectral fingerprint.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed in various forms. For solids, an Attenuated Total Reflectance (ATR) accessory is convenient. Alternatively, a KBr pellet can be prepared.
-
Instrumental Setup: An FT-IR spectrometer is used to acquire the spectrum.
-
Acquisition Parameters:
-
Spectral Range: A scan from 4000 to 400 cm⁻¹ is standard.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are co-added to enhance the signal-to-noise ratio.
-
-
Data Processing: A background spectrum is collected and automatically subtracted from the sample spectrum.
Comparative FT-IR Data Analysis
Key diagnostic bands for N-Boc-hydroxyindole isomers include the O-H stretch, the C=O stretch of the Boc group, and the C-O stretch.
| Vibrational Mode | This compound (cm⁻¹) | N-Boc-5-hydroxyindole (cm⁻¹) | N-Boc-6-hydroxyindole (cm⁻¹) | N-Boc-7-hydroxyindole (cm⁻¹) |
| O-H Stretch (Broad) | ~3450-3350 | ~3450-3350 | ~3450-3350 | ~3450-3350 |
| Aromatic C-H Stretch | ~3150-3050 | ~3150-3050 | ~3150-3050 | ~3150-3050 |
| Aliphatic C-H Stretch | ~2980-2930 | ~2980-2930 | ~2980-2930 | ~2980-2930 |
| C=O Stretch (Boc) | ~1735 | ~1735 | ~1735 | ~1735 |
| Aromatic C=C Stretch | ~1625-1450 | ~1625-1450 | ~1625-1450 | ~1625-1450 |
| C-O Stretch | ~1260-1210 | ~1260-1210 | ~1260-1210 | ~1260-1210 |
| Out-of-Plane C-H Bend | ~860-750 | ~860-750 | ~860-750 | ~860-750 |
Expert Insight: While many of the major bands overlap, the "fingerprint region" (below 1500 cm⁻¹) can reveal subtle differences. The pattern of out-of-plane C-H bending vibrations is particularly sensitive to the substitution pattern on the aromatic ring and can serve as a valuable diagnostic tool.
Figure 2. A logical workflow for the comprehensive spectroscopic identification of isomers.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. The indole ring system is a chromophore, and the position of the hydroxyl group (an auxochrome) modulates its absorption profile.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield a maximum absorbance in the range of 0.5-1.5 absorbance units.
-
Instrumental Setup: A dual-beam UV-Vis spectrophotometer is used for analysis.
-
Acquisition Parameters:
-
Wavelength Range: Typically scanned from 400 nm to 200 nm.
-
Blank Correction: The pure solvent is used as a reference to zero the absorbance.
-
-
Data Processing: The instrument's software plots absorbance versus wavelength to generate the spectrum.
Comparative UV-Vis Data Analysis
The wavelength of maximum absorbance (λ_max) is a key parameter derived from the UV-Vis spectrum. The electron-donating hydroxyl group generally causes a bathochromic (red) shift in the λ_max.
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| This compound | ~222 | ~278 |
| N-Boc-5-hydroxyindole | ~228 | ~282, ~305 (shoulder) |
| N-Boc-6-hydroxyindole | ~224 | ~288 |
| N-Boc-7-hydroxyindole | ~221 | ~272 |
Note: These λ_max values are representative and can be solvent-dependent.
Authoritative Grounding: The observed shifts in λ_max are a direct consequence of the interaction between the hydroxyl group's lone pair electrons and the π-electron system of the indole ring. This interaction alters the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy required for electronic transitions.
Conclusion
The definitive identification of N-Boc-hydroxyindole isomers is not achievable with a single analytical technique. Rather, it requires a holistic approach that integrates the detailed structural information from ¹H and ¹³C NMR with the functional group and electronic data provided by FT-IR and UV-Vis spectroscopy. This guide provides the foundational data and experimental framework to empower researchers to confidently distinguish between these critical isomers, ensuring the integrity and quality of their scientific endeavors.
The Strategic Advantage of N-Boc-4-hydroxyindole in Complex Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Among the diverse array of functionalized indoles, 4-hydroxyindoles are particularly valuable intermediates, providing a key anchor point for building molecular complexity.[2][3] However, the inherent reactivity of the indole ring, especially the nucleophilic C3 position and the acidic N-H proton, often complicates multi-step synthetic campaigns.[4] This guide provides an in-depth comparison of N-Boc-4-hydroxyindole against common alternatives, demonstrating its superior efficacy in directing regioselectivity and improving yields in critical synthetic transformations.
The Decisive Role of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons.[5] Its strategic application to the 4-hydroxyindole nitrogen is not merely for protection but is a critical control element that dictates the molecule's reactivity.
Causality Behind the Choice:
-
Electronic Modulation: The Boc group is electron-withdrawing, which significantly reduces the electron density of the pyrrole ring. This deactivation tempers the high nucleophilicity of the C3 position, preventing unwanted side reactions during electrophilic aromatic substitution or cross-coupling reactions.[6]
-
Directing Group Potential: The Boc group can act as a directing group in certain reactions, such as iridium-catalyzed C-H borylation, enabling functionalization at positions that are otherwise difficult to access.[7] This allows for selective modifications at C-H positions beta to the nitrogen.[7]
-
Enhanced Stability & Solubility: this compound exhibits greater stability towards a broad range of reagents, including bases and nucleophiles, compared to its unprotected counterpart.[8] It also tends to have better solubility in common organic solvents, simplifying reaction setup and purification.
-
Mild and Orthogonal Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or HCl), which are orthogonal to many other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[8][9] This orthogonality is crucial in complex, multi-step syntheses.[8]
The following diagram illustrates the strategic workflow leveraging the N-Boc group to achieve selective functionalization.
Caption: Strategic workflow for the functionalization of 4-hydroxyindole.
Comparative Efficacy in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and is widely used in drug discovery.[1][10] However, the success of this reaction with indole substrates is highly dependent on the nature of the indole nitrogen.
Scenario 1: this compound The N-Boc group facilitates clean and high-yielding Suzuki couplings. By mitigating the nucleophilicity of the indole core and preventing catalyst inhibition, it allows the reaction to proceed efficiently.[11]
Scenario 2: Unprotected 4-Hydroxyindole Using unprotected indoles in palladium-catalyzed couplings is notoriously challenging. The acidic N-H proton can react with the base required for the catalytic cycle, and the nitrogen can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[12] This often results in low yields, complex product mixtures, and poor reproducibility.[12]
The diagram below contrasts the outcomes of these two scenarios.
Caption: Comparison of Suzuki coupling outcomes.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative data from the literature, comparing the performance of N-Boc protected and unprotected indoles in Suzuki-Miyaura coupling reactions.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| N-Boc-5-bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High | [11] |
| N-Boc-4-bromo-7-azaindole | Various Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 88-94% | [13] |
| 6-chloroindole (unprotected) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 97% | [12] |
| 6-chloroindole + Indazole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | Inhibited | [12] |
Note: While some protocols for unprotected indoles exist, they are often highly optimized for specific substrates and can be sensitive. The presence of other nitrogen-rich heterocycles (like indazole) can completely inhibit the reaction, a problem mitigated by N-protection.[12]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of 4-Hydroxyindole
This protocol is a standard method for the introduction of the Boc protecting group onto the indole nitrogen.[5]
Materials:
-
4-Hydroxyindole
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic to 1.2 equivalents)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 4-hydroxyindole (1.0 equiv.) in THF or DCM in a round-bottom flask.
-
Add triethylamine (1.2 equiv.) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water or saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-4-bromoindole
This protocol provides a general method for the C-C bond formation at the 4-position of the indole ring.[1]
Materials:
-
N-Boc-4-bromoindole (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/Water mixture, DME, or Toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a reaction vessel, add N-Boc-4-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂), and the base (e.g., K₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-100 °C (or use microwave irradiation) with stirring for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Outlook
For multi-step organic synthesis, particularly in the context of drug development, predictability, regioselectivity, and high yields are paramount. This compound consistently outperforms its unprotected counterpart and other alternatives in key transformations like palladium-catalyzed cross-coupling. The Boc group serves as a robust and reliable control element, deactivating the pyrrole ring to prevent unwanted side reactions while being easily removable under mild conditions. This strategic advantage streamlines synthetic routes, improves overall efficiency, and facilitates the generation of complex molecular architectures, making this compound an indispensable building block for medicinal chemists.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of N-Boc-4-hydroxyindole
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of N-Boc-4-hydroxyindole, a key intermediate in various synthetic applications. Adherence to these protocols is essential for mitigating risk, ensuring regulatory compliance, and fostering a culture of safety.
Section 1: Hazard Assessment & Core Safety Principles
This compound, while a valuable research chemical, must be handled with a clear understanding of its potential hazards. While specific toxicological data for this compound is not extensively documented, the precautionary principle dictates that it should be treated as hazardous waste based on the profiles of structurally related compounds like 4-hydroxyindole and other N-Boc protected amines.
Core Principles of Management:
-
Assume Hazard: Treat this compound as a hazardous substance. Safety data for the parent compound, 4-hydroxyindole, indicates it can cause skin and serious eye irritation, as well as potential respiratory irritation[1]. The N-Boc protecting group does not negate these underlying hazards.
-
Prevent Environmental Release: The primary objective is to prevent the compound from entering the environment. It is considered harmful to aquatic life[2]. Therefore, disposal down the drain or in regular, non-hazardous trash is strictly prohibited[3][4][5].
-
Institutional Compliance: All disposal activities must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines, which are designed to comply with local, state, and federal regulations such as those from the Environmental Protection Agency (EPA)[6].
Section 2: Personal Protective Equipment (PPE) Protocol
Before handling this compound for any purpose, including disposal, the deployment of appropriate PPE is mandatory. This equipment serves as the primary barrier against direct chemical exposure.
| Equipment | Specification & Rationale |
| Eye Protection | Chemical safety goggles that meet OSHA's 29 CFR 1910.133 standard or European Standard EN166[1][3]. Goggles provide a full seal to protect against splashes and fine dust, which is critical as related compounds are known eye irritants. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination. |
| Body Protection | A flame-resistant lab coat should be worn and kept fully fastened. This protects against accidental spills on skin and clothing. |
| Respiratory Protection | When handling the solid powder outside of a ventilated enclosure (e.g., fume hood) where dust may be generated, use a NIOSH-approved N95 respirator or equivalent to prevent inhalation[3]. |
Section 3: Waste Segregation & Container Management
Proper segregation and containment are critical first steps in the waste disposal workflow. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.
-
Waste Identification: All waste streams containing this compound must be clearly identified. This includes:
-
Solid Waste: Unused or expired pure compound, reaction byproducts.
-
Liquid Waste: Solutions containing the compound from experiments or analytical procedures.
-
Contaminated Labware: Pipette tips, weighing paper, gloves, vials, and any other disposable materials that have come into contact with the chemical[3].
-
-
Container Requirements:
-
Compatibility: Waste containers must be made of a material compatible with this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable. Do not use metal containers for potentially corrosive waste[6].
-
Condition: Containers must be in good condition, free from leaks, and have a secure, tight-fitting lid[6]. If a container begins to leak, its contents must be transferred to a new, sound container immediately[6].
-
Labeling: All waste containers must be labeled with a "HAZARDOUS WASTE" tag from the moment accumulation begins[6]. The label must clearly state "this compound Waste" and list all other components (e.g., solvents) and their approximate concentrations.
-
Section 4: Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for collecting and preparing this compound waste for final disposal by a licensed professional service, coordinated through your EHS department.
Experimental Protocol: Waste Accumulation
-
Preparation: Don the full, appropriate PPE as detailed in Section 2. Designate a specific, well-ventilated area for waste accumulation, preferably within a fume hood.
-
Containment:
-
Solid Waste: Carefully transfer solid this compound waste into a dedicated, pre-labeled hazardous waste container. Use tools (spatula, funnel) that will minimize dust generation.
-
Liquid Waste: Pour liquid waste containing the compound into a dedicated, pre-labeled liquid hazardous waste container using a funnel.
-
Contaminated Materials: Place all contaminated disposable items (gloves, pipette tips, etc.) into a separate, sealed plastic bag or a designated solid waste container[3].
-
-
Storage:
-
Ensure the waste container lid is securely fastened at all times, except when actively adding waste[6].
-
Store the sealed container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should have secondary containment (e.g., a larger bin or tray) to capture any potential leaks[3].
-
-
Disposal Request: Once the container is full or waste has been accumulated for the maximum allowable time (e.g., 90 days), contact your institution's EHS office to schedule a pickup[3]. Do not attempt to dispose of the chemical waste yourself.
Workflow Visualization
Caption: Workflow for the proper disposal of this compound waste.
Section 5: Spill & Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to minimize exposure and environmental impact.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent unauthorized entry. If flammable solvents are involved, remove all ignition sources.
-
Report: Notify your supervisor and the institution's EHS department immediately.
-
Cleanup (Only if trained):
-
Don all necessary PPE, including respiratory protection.
-
For a solid spill , gently cover the powder with a damp paper towel to avoid generating dust. Carefully sweep the material into a hazardous waste container.
-
For a liquid spill , contain the spill using an appropriate chemical absorbent (e.g., vermiculite or a commercial spill kit).
-
Collect all cleanup materials and debris as hazardous waste[6].
-
-
Decontaminate: Thoroughly clean the spill area with soap and water after the hazardous material has been removed.
Section 6: Regulatory Compliance
The management of hazardous chemical waste is regulated by federal and state law. In the United States, the EPA governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department is the primary resource for ensuring that your laboratory's procedures, including container labeling, storage time limits, and disposal methods, are fully compliant with these regulations[4][6]. Never operate outside of the established institutional and legal framework.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
